Product packaging for Jionoside D(Cat. No.:)

Jionoside D

Cat. No.: B173837
M. Wt: 638.6 g/mol
InChI Key: WKQLGHCWJNLUKK-CPPDSBOHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Jionoside D has been reported in Rehmannia glutinosa, Pedicularis artselaeri, and other organisms with data available.
from Clerodendron trichotomum;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H38O15 B173837 Jionoside D

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38O15/c1-14-23(36)24(37)25(38)30(42-14)45-28-26(39)29(41-10-9-16-4-7-20(40-2)19(34)12-16)43-21(13-31)27(28)44-22(35)8-5-15-3-6-17(32)18(33)11-15/h3-8,11-12,14,21,23-34,36-39H,9-10,13H2,1-2H3/b8-5+/t14-,21+,23-,24+,25+,26+,27+,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQLGHCWJNLUKK-CPPDSBOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Isolation and Purification of Jionoside D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating and purifying Jionoside D, a phenylethanoid glycoside with noted antioxidant properties, primarily sourced from the roots of Rehmannia glutinosa. The procedures outlined below are compiled from established protocols for similar compounds and represent a robust approach for obtaining high-purity this compound for research and development purposes.

Introduction to this compound

This compound is a natural glycosidic compound that has garnered interest for its potential therapeutic applications, largely attributed to its antioxidant and cytoprotective effects. Structurally, it belongs to the phenylethanoid glycoside family, characterized by a hydroxy- and methoxy-substituted phenylethanol aglycone attached to a disaccharide moiety. Accurate and efficient isolation and purification of this compound are crucial for its pharmacological evaluation and potential drug development.

General Workflow for Isolation and Purification

The overall process for obtaining pure this compound from its natural source, typically the dried roots of Rehmannia glutinosa, involves a multi-step approach. This process begins with the extraction of the crude material, followed by a series of chromatographic purification steps designed to separate this compound from other co-extracted compounds.

This compound Isolation and Purification Workflow Start Dried Rehmannia glutinosa Roots Extraction Ethanol Extraction Start->Extraction Maceration or Reflux Concentration Crude Extract Extraction->Concentration Rotary Evaporation Macroporous_Resin Macroporous Resin Chromatography Concentration->Macroporous_Resin Elution Phenylethanoid Glycoside-Rich Fraction Macroporous_Resin->Elution Gradient Elution (Ethanol-Water) Silica_Gel Silica Gel Column Chromatography Elution->Silica_Gel Fraction_Collection This compound-Containing Fractions Silica_Gel->Fraction_Collection Gradient Elution (e.g., CHCl3-MeOH) Prep_HPLC Preparative HPLC Fraction_Collection->Prep_HPLC Pure_Jionoside_D High-Purity this compound Prep_HPLC->Pure_Jionoside_D Isocratic or Gradient Elution

A general workflow for the isolation and purification of this compound.

Experimental Protocols

The following sections detail the experimental procedures for each stage of the isolation and purification process.

The initial step involves the extraction of this compound and other metabolites from the dried and powdered roots of Rehmannia glutinosa.

Protocol:

  • Maceration: The powdered plant material (1 kg) is macerated with 80% aqueous ethanol (10 L) at room temperature for 24 hours with occasional stirring.

  • Filtration: The mixture is filtered, and the residue is re-extracted twice more under the same conditions.

  • Concentration: The combined filtrates are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to yield the crude extract.

This step serves as a preliminary purification to enrich the phenylethanoid glycoside fraction and remove highly polar or nonpolar impurities.

Protocol:

  • Sample Preparation: The crude extract is dissolved in deionized water to a suitable concentration.

  • Column Packing and Equilibration: A macroporous adsorption resin column (e.g., AB-8 or D101) is packed and equilibrated with deionized water.

  • Sample Loading: The prepared sample solution is loaded onto the column at a controlled flow rate.

  • Washing: The column is washed with deionized water to remove sugars and other highly polar compounds.

  • Elution: The column is then eluted with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%). Fractions are collected and monitored by Thin Layer Chromatography (TTC) or High-Performance Liquid Chromatography (HPLC). Fractions containing this compound are pooled and concentrated.

Further purification is achieved using silica gel column chromatography to separate this compound from other structurally similar glycosides.

Protocol:

  • Sample Preparation: The enriched fraction from the macroporous resin step is dried and adsorbed onto a small amount of silica gel.

  • Column Packing and Equilibration: A silica gel column (200-300 mesh) is packed using a suitable solvent system (e.g., chloroform).

  • Sample Loading: The adsorbed sample is carefully loaded onto the top of the column.

  • Elution: The column is eluted with a gradient of chloroform-methanol. The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity. Fractions are collected and analyzed by TLC or HPLC to identify those containing this compound.

  • Pooling and Concentration: Fractions with a high content of this compound are combined and concentrated.

The final purification step utilizes preparative HPLC to obtain this compound of high purity.

Protocol:

  • Sample Preparation: The partially purified this compound fraction is dissolved in the mobile phase and filtered through a 0.45 µm membrane.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 20 x 250 mm, 10 µm).

    • Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape. The elution can be isocratic or a shallow gradient.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 10-20 mL/min.

    • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 280 nm or 330 nm).

  • Fraction Collection: The peak corresponding to this compound is collected.

  • Solvent Removal: The collected fraction is concentrated under reduced pressure, and the remaining aqueous solution is lyophilized to yield pure this compound.

Data Presentation

The following tables summarize representative quantitative data for the isolation and purification of this compound, based on protocols for similar phenylethanoid glycosides.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C30H38O15
Molecular Weight 638.6 g/mol
Appearance White or off-white powder
Solubility Soluble in methanol, ethanol, and water; sparingly soluble in less polar organic solvents.
CAS Number 120406-34-0

Table 2: Representative Yield and Purity at Each Purification Stage

Purification StepStarting Material (g)Yield (g)Purity (%)
Crude Ethanol Extract 1000 (dried roots)200~1-2%
Macroporous Resin Fraction 20040~10-15%
Silica Gel Column Fraction 405~60-70%
Preparative HPLC Purified this compound 50.8>98%

Note: The values presented are illustrative and can vary depending on the quality of the plant material and the specific experimental conditions.

Hypothesized Signaling Pathway of this compound's Antioxidant Activity

This compound is reported to exhibit antioxidant properties. While the precise signaling pathway has not been fully elucidated for this compound itself, many phenylethanoid glycosides exert their cytoprotective effects against oxidative stress through the activation of the Nrf2/HO-1 signaling pathway. The following diagram illustrates this proposed mechanism.

This compound Antioxidant Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Jionoside_D This compound Keap1_Nrf2 Keap1-Nrf2 Complex Jionoside_D->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1_Nrf2 Induces dissociation Cytoprotection Cytoprotection & Reduced Apoptosis Cell_Membrane Cell Membrane Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation Nucleus Nucleus HO1 HO-1 ARE->HO1 Upregulates transcription Antioxidant_Enzymes Other Antioxidant Enzymes (e.g., SOD, CAT) ARE->Antioxidant_Enzymes Upregulates transcription HO1->ROS Neutralizes HO1->Cytoprotection Antioxidant_Enzymes->ROS Neutralizes Antioxidant_Enzymes->Cytoprotection

Unveiling the Molecular Architecture of Jionoside D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Jionoside D, a phenylpropanoid glycoside isolated from the roots of Rehmannia glutinosa var. purpurea. This document details the experimental methodologies employed for its isolation and purification, presents a thorough analysis of the spectroscopic data, and offers a logical workflow for its structural determination. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Isolation and Purification of this compound

The isolation of this compound from the methanolic extract of Rehmannia glutinosa roots was achieved through a multi-step chromatographic process. The detailed protocol is as follows:

Experimental Protocol: Isolation and Purification

  • Extraction: The dried and powdered roots of Rehmannia glutinosa var. purpurea were extracted with methanol (MeOH) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude methanolic extract.

  • Solvent Partitioning: The crude extract was suspended in water and successively partitioned with n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH). The n-butanol-soluble fraction, containing the glycosidic compounds, was retained for further purification.

  • Column Chromatography (Silica Gel): The n-BuOH fraction was subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions were collected and monitored by thin-layer chromatography (TLC).

  • Column Chromatography (ODS): Fractions containing this compound were further purified by open column chromatography on octadecylsilane (ODS) with a methanol-water gradient as the mobile phase.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative HPLC on an ODS column, using a methanol-water solvent system to yield pure this compound.

Spectroscopic Data and Structural Elucidation

The chemical structure of this compound was elucidated through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY and HMBC).

Mass Spectrometry (MS)

High-resolution mass spectrometry was instrumental in determining the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

Ionization ModeObserved m/zDeduced Molecular FormulaCalculated Mass
FAB-MS (Negative)637 [M-H]⁻C₃₀H₃₈O₁₅638.2211
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provided detailed information about the connectivity and stereochemistry of the constituent moieties of this compound. The assignments were confirmed by 2D NMR experiments.

Table 2: ¹H NMR (400 MHz, CD₃OD) Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Caffeoyl moiety
27.04d2.0
56.77d8.0
66.94dd8.0, 2.0
77.59d16.0
86.27d16.0
Hydroxytyrosol moiety
1'6.68d2.0
2'6.66d8.0
4'6.57dd8.0, 2.0
7'2.82t7.0
8'3.95, 3.71m
3'-OCH₃3.84s
Glucose moiety
1''4.37d8.0
2''4.93dd9.5, 8.0
3''3.65t9.5
4''3.42t9.5
5''3.48m
6''a3.88dd12.0, 2.0
6''b3.69dd12.0, 5.5
Rhamnose moiety
1'''5.17d1.5
2'''3.98dd3.5, 1.5
3'''3.66dd9.5, 3.5
4'''3.33t9.5
5'''3.55dq9.5, 6.0
6'''1.10d6.0

Table 3: ¹³C NMR (100 MHz, CD₃OD) Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
Caffeoyl moiety
1127.7
2115.3
3146.9
4149.9
5116.5
6123.2
7147.2
8115.0
9168.8
Hydroxytyrosol moiety
1'131.9
2'117.4
3'146.4
4'145.1
5'116.8
6'121.5
7'36.6
8'72.1
3'-OCH₃56.5
Glucose moiety
1''104.2
2''76.1
3''81.6
4''71.9
5''75.0
6''62.9
Rhamnose moiety
1'''103.1
2'''72.5
3'''72.3
4'''74.0
5'''70.4
6'''18.0

Logical Workflow for Structure Elucidation

The structural elucidation of this compound followed a systematic workflow, integrating the data from various spectroscopic techniques.

JionosideD_Elucidation cluster_Isolation Isolation & Purification cluster_Spectroscopy Spectroscopic Analysis cluster_Structure_Determination Structure Determination Plant_Material Rehmannia glutinosa roots Extraction Methanolic Extraction Plant_Material->Extraction Partitioning Solvent Partitioning (n-BuOH fraction) Extraction->Partitioning Silica_Gel_CC Silica Gel Column Chromatography Partitioning->Silica_Gel_CC ODS_CC ODS Column Chromatography Silica_Gel_CC->ODS_CC Prep_HPLC Preparative HPLC ODS_CC->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound MS Mass Spectrometry (FAB-MS) Pure_Compound->MS NMR_1D 1D NMR (¹H, ¹³C) Pure_Compound->NMR_1D NMR_2D 2D NMR (COSY, HMBC) Pure_Compound->NMR_2D Molecular_Formula Molecular Formula (C₃₀H₃₈O₁₅) MS->Molecular_Formula Substructures Identification of Substructures (Caffeoyl, Hydroxytyrosol, Glucose, Rhamnose) NMR_1D->Substructures Stereochemistry Assignment of Stereochemistry NMR_1D->Stereochemistry Connectivity Determination of Connectivity (Glycosidic linkages, Ester bond) NMR_2D->Connectivity Molecular_Formula->Substructures Substructures->Connectivity Connectivity->Stereochemistry Final_Structure Final Structure of this compound Stereochemistry->Final_Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Conclusion

The structure of this compound was unequivocally determined through the comprehensive analysis of spectroscopic data. The compound is a phenylpropanoid glycoside consisting of a caffeoyl group, a hydroxytyrosol aglycone, a glucose unit, and a rhamnose unit. The detailed experimental protocols and tabulated spectroscopic data provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, phytochemistry, and drug discovery.

Jionoside D: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jionoside D is a phenylpropanoid glycoside that has been isolated from several plant species, including Rehmannia glutinosa and Clerodendron trichotomum.[1][2][3] This natural compound has garnered significant interest within the scientific community due to its notable antioxidant and cytoprotective properties.[2] Structurally, it is characterized by a central glycosidic core linked to a hydroxycinnamic acid ester and a phenethyl alcohol moiety. This guide provides a comprehensive overview of the physical, chemical, and biological characteristics of this compound, with a focus on its mechanism of action and relevant experimental protocols.

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₃₀H₃₈O₁₅[1][3][4]
Molecular Weight 638.61 g/mol [1][3][5]
CAS Number 120406-34-0[1][3][4][5]
IUPAC Name [(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[1]
Appearance Powder[3][4]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[3]
Storage -20°C[5]

Biological Activities and Mechanism of Action

This compound exhibits significant antioxidant and anti-apoptotic activities.[2] Its primary mechanism of action involves the scavenging of intracellular reactive oxygen species (ROS) and the enhancement of the endogenous antioxidant defense system.

Antioxidant Effects

This compound has been shown to be a potent scavenger of free radicals, including the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.[2] Furthermore, it upregulates the activity of key antioxidant enzymes, namely superoxide dismutase (SOD) and catalase (CAT).[2] This dual action of direct ROS scavenging and enhancement of cellular antioxidant capacity contributes to its protective effects against oxidative stress-induced cell damage.

Anti-apoptotic Effects

Studies have demonstrated that this compound can protect cells from apoptosis induced by oxidative stressors like hydrogen peroxide (H₂O₂).[2] This protective effect is associated with a reduction in the number of apoptotic cells and the formation of apoptotic bodies.[2] The anti-apoptotic mechanism of this compound is believed to be linked to its ability to modulate key signaling pathways involved in programmed cell death.

Signaling Pathways Modulated by this compound

The cytoprotective effects of this compound are mediated through its interaction with critical intracellular signaling pathways.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including those encoding for SOD and CAT. While direct studies on this compound's effect on Nrf2 are still emerging, its ability to increase SOD and catalase activity strongly suggests a modulatory role in the Nrf2/ARE pathway.

Nrf2_Pathway cluster_nucleus Nucleus JionosideD This compound Keap1_Nrf2 Keap1-Nrf2 Complex JionosideD->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE ARE Nrf2->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., SOD, CAT) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes (SOD, Catalase) Antioxidant_Genes->Antioxidant_Enzymes translates to Antioxidant_Enzymes->ROS neutralizes Cell_Protection Cell Protection Antioxidant_Enzymes->Cell_Protection leads to

This compound and the Nrf2/ARE Antioxidant Pathway.
Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax promote the release of cytochrome c from the mitochondria, which in turn activates caspases, the executioners of apoptosis. Anti-apoptotic proteins like Bcl-2 inhibit this process. The ratio of Bax to Bcl-2 is a critical determinant of cell fate. This compound's anti-apoptotic effects likely involve the modulation of this ratio to favor cell survival.

Intrinsic_Apoptosis_Pathway Oxidative_Stress Oxidative Stress Bax Bax (Pro-apoptotic) Oxidative_Stress->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) Oxidative_Stress->Bcl2 inhibits JionosideD This compound JionosideD->Bax inhibits JionosideD->Bcl2 promotes Mitochondrion Mitochondrion Bax->Mitochondrion promotes Bcl2->Mitochondrion inhibits Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Modulation of the Intrinsic Apoptosis Pathway by this compound.

Experimental Protocols

Isolation and Purification of this compound

The following is a representative workflow for the isolation and purification of this compound from plant material, such as the stems of Clerodendron trichotomum.

Isolation_Workflow Start Plant Material (e.g., Clerodendron trichotomum stems) Extraction Extraction with Methanol Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Suspension Suspension in Water Filtration->Suspension Partition Partitioning with Ethyl Acetate and n-Butanol Suspension->Partition BuOH_Fraction n-Butanol Fraction Partition->BuOH_Fraction Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) BuOH_Fraction->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Purification Preparative HPLC or High-Speed Counter-Current Chromatography Fraction_Collection->Purification JionosideD Pure this compound Purification->JionosideD

Workflow for the Isolation and Purification of this compound.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This protocol is used to quantify apoptosis in cells treated with this compound.[6][7][8][9]

  • Cell Culture and Treatment:

    • Seed cells in a suitable culture plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and/or an apoptosis-inducing agent (e.g., H₂O₂) for the desired time period. Include untreated and vehicle-treated controls.

  • Cell Harvesting:

    • For adherent cells, gently detach them using trypsin-EDTA.

    • For suspension cells, collect them directly.

    • Centrifuge the cell suspension and discard the supernatant.

  • Cell Washing:

    • Wash the cells once with cold phosphate-buffered saline (PBS).

    • Centrifuge and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells at room temperature in the dark for 15-20 minutes.

  • Flow Cytometry Analysis:

    • Add 1X Annexin V binding buffer to each sample.

    • Analyze the samples by flow cytometry, measuring the fluorescence emission of FITC (for Annexin V) and PI.

    • The cell populations will be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

This compound is a promising natural compound with significant antioxidant and anti-apoptotic properties. Its ability to modulate key signaling pathways, such as the Nrf2/ARE and intrinsic apoptosis pathways, makes it a valuable candidate for further investigation in the context of diseases associated with oxidative stress and excessive cell death. The experimental protocols outlined in this guide provide a framework for researchers to further explore the therapeutic potential of this compound.

References

The Putative Biosynthesis of Jionoside D: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of Jionoside D, a phenylethanoid glycoside found in plants such as Rehmannia glutinosa.[1] Due to the limited direct research on the this compound biosynthetic pathway, this guide presents a hypothesized pathway based on the established biosynthesis of structurally related phenylethanoid glycosides, such as acteoside (verbascoside), and general phenylpropanoid metabolism.[2][3][4][5]

Introduction to this compound

This compound is a member of the phenylethanoid glycosides (PhGs), a class of water-soluble phenolic compounds widely distributed in the plant kingdom.[6][7] These compounds are characterized by a phenethyl alcohol moiety (a C6-C2 unit) attached to a β-glucopyranose.[2][6] The core structure is often further decorated with various aromatic acids and sugars.[2][6] this compound, found in species like Rehmannia glutinosa and Pithecoctenium crucigerum, is noted for its antioxidant properties.[8] Its complex structure, comprising a hydroxytyrosol aglycone, a caffeoyl moiety, and both glucose and rhamnose sugar units, suggests a sophisticated biosynthetic origin.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a multi-step process originating from the primary metabolites L-phenylalanine and L-tyrosine. The pathway can be conceptually divided into three main stages:

  • Formation of the Caffeoyl Moiety via the Phenylpropanoid Pathway.

  • Formation of the Hydroxytyrosol Aglycone.

  • Stepwise Glycosylation and Acylation to assemble the final this compound molecule.

Stage 1: Biosynthesis of the Caffeoyl Moiety

The formation of the caffeoyl moiety begins with L-phenylalanine and proceeds through the general phenylpropanoid pathway. This pathway is a central route in plant secondary metabolism, providing precursors for a wide range of compounds including flavonoids and lignin.[9][10]

The key enzymatic steps are:

  • Deamination of Phenylalanine: Phenylalanine Ammonia-Lyase (PAL) catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid.[9][11]

  • Hydroxylation: Cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to yield p-coumaric acid.[9]

  • Thioesterification: 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[9][11]

  • Further Hydroxylation: The pathway to the caffeoyl moiety requires an additional hydroxylation. This is thought to proceed via p-coumaroyl shikimate 3'-hydroxylase (C3'H) acting on a shikimate or quinate ester of p-coumarate, or potentially through direct hydroxylation of p-coumaroyl-CoA or p-coumaric acid by a specific hydroxylase, to ultimately yield caffeoyl-CoA.

Phenylpropanoid_Pathway Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin pCou p-Coumaric Acid Cin->pCou pCouCoA p-Coumaroyl-CoA pCou->pCouCoA CafCoA Caffeoyl-CoA pCouCoA->CafCoA

Figure 1: General Phenylpropanoid Pathway to Caffeoyl-CoA.
Stage 2: Biosynthesis of the Hydroxytyrosol Aglycone

The hydroxytyrosol portion of this compound is derived from L-tyrosine. Two primary pathways for hydroxytyrosol biosynthesis have been proposed in plants like the olive tree.[12][13]

  • Pathway A (via L-DOPA): Tyrosine is first hydroxylated to L-DOPA by a polyphenol oxidase (PPO). L-DOPA is then decarboxylated by a DOPA decarboxylase (DDC) to form dopamine. Subsequent oxidation by a copper amine oxidase (CuAO) and reduction by an aldehyde dehydrogenase (ALDH) yields hydroxytyrosol.[12][13]

  • Pathway B (via Tyramine): Tyrosine is decarboxylated by tyrosine decarboxylase (TDC) to tyramine. Tyramine is then oxidized by CuAO and reduced by ALDH to form tyrosol. A final hydroxylation step, catalyzed by a PPO, converts tyrosol to hydroxytyrosol.[13]

Hydroxytyrosol_Biosynthesis cluster_A Pathway A cluster_B Pathway B Tyr_A L-Tyrosine LDOPA L-DOPA Tyr_A->LDOPA PPO Dopamine Dopamine LDOPA->Dopamine DDC DHPA 3,4-DHPA Dopamine->DHPA CuAO HT_A Hydroxytyrosol DHPA->HT_A ALDH Tyr_B L-Tyrosine Tyramine Tyramine Tyr_B->Tyramine TDC HPA 4-HPAA Tyramine->HPA CuAO Tyrosol Tyrosol HPA->Tyrosol ALDH HT_B Hydroxytyrosol Tyrosol->HT_B PPO

Figure 2: Proposed Biosynthetic Pathways to Hydroxytyrosol.
Stage 3: Assembly of this compound

The final assembly of this compound involves a series of glycosylation and acylation steps, likely catalyzed by specific UDP-glycosyltransferases (UGTs) and a BAHD acyltransferase. The proposed sequence, based on the biosynthesis of related PhGs, is as follows:

  • First Glycosylation: Hydroxytyrosol is glycosylated with UDP-glucose by a UGT to form hydroxytyrosol 8-O-β-D-glucoside.

  • Acylation: The glucose moiety is then acylated at the C4' position with caffeoyl-CoA. This reaction is likely catalyzed by a hydroxycinnamoyl-CoA:salidroside hydroxycinnamoyltransferase (SHCT)-like enzyme.[14]

  • Second Glycosylation (Rhamnosylation): Finally, a rhamnose unit is attached to the C6' position of the glucose moiety by a specific rhamnosyltransferase, completing the synthesis of this compound.

JionosideD_Assembly HT Hydroxytyrosol HT_Glc Hydroxytyrosol 8-O-β-D-glucoside HT->HT_Glc Intermediate Caffeoyl-4'-O- Hydroxytyrosol-glucoside HT_Glc->Intermediate JionosideD This compound Intermediate->JionosideD CafCoA Caffeoyl-CoA CafCoA->Intermediate UDPGlc UDP-Glucose UDPGlc->HT_Glc UDPRha UDP-Rhamnose UDPRha->JionosideD

Figure 3: Final Assembly Steps of this compound.

Quantitative Data from Related Pathways

Direct quantitative data for the biosynthesis of this compound is not currently available in the literature. However, data from studies on related phenylpropanoid and phenylethanoid glycoside pathways can provide valuable context for researchers.

Table 1: Michaelis-Menten Constants (Km) of 4-Coumarate:CoA Ligase (4CL) from various plant sources for relevant substrates.

Plant SourceSubstrateKm (µM)Reference
Morus albap-Coumaric acid10.49[15]
Morus albaCaffeic acid20.17[15]
Morus albaFerulic acid32.74[15]
Populus trichocarpa x P. deltoidesp-Coumaric acid16[16]
Populus trichocarpa x P. deltoidesCaffeic acid28[16]
Populus trichocarpa x P. deltoidesFerulic acid32[16]

Table 2: Content of selected phenylethanoid glycosides in Rehmannia glutinosa.

CompoundPlant PartContent (mg/g dry weight)Reference
ActeosideLeaves1.34 - 21.16[17]
CatalpolLeaves3.81 - 24.51[17]
AjugolLeaves0.55 - 10.23[17]
VerbascosideUnprocessed Roots (in vitro)~0.25[18]
VerbascosideUnprocessed Roots (commercial)~0.20[18]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway. These protocols are adapted from published research on phenylpropanoid and phenylethanoid glycoside biosynthesis.[16][19][20][21]

General Experimental Workflow

Experimental_Workflow PlantMaterial Plant Material (e.g., Rehmannia glutinosa leaves) Extraction Metabolite Extraction (e.g., Methanol/Water) PlantMaterial->Extraction ProteinExtraction Total Protein Extraction PlantMaterial->ProteinExtraction GeneCloning Candidate Gene Cloning (from Transcriptome) PlantMaterial->GeneCloning Analysis Metabolite Analysis (HPLC, LC-MS) Extraction->Analysis Quantification Quantification of This compound and Intermediates Analysis->Quantification EnzymeAssay Enzyme Assays (e.g., PAL, 4CL) ProteinExtraction->EnzymeAssay FunctionalCharacterization Functional Characterization of Recombinant Enzymes EnzymeAssay->FunctionalCharacterization HeterologousExpression Heterologous Expression (e.g., in E. coli, Yeast) GeneCloning->HeterologousExpression RecombinantProtein Recombinant Protein Purification HeterologousExpression->RecombinantProtein RecombinantProtein->FunctionalCharacterization

Figure 4: General Workflow for Investigating Biosynthetic Pathways.
Protocol for 4-Coumarate:CoA Ligase (4CL) Enzyme Assay

This spectrophotometric assay measures the formation of hydroxycinnamoyl-CoA esters.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • MgCl₂ (5 mM)

  • ATP (5 mM)

  • Coenzyme A (CoA) (0.3 mM)

  • Substrate (p-coumaric acid, caffeic acid, etc.) (0.3 mM)

  • Purified recombinant 4CL protein or desalted total protein extract

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 50 mM NaH₂PO₄, 300 mM NaCl, 5 mM ATP, 5 mM MgCl₂, and 3 µg of purified recombinant 4CL protein in a final volume of 200 µl.[20]

  • Add 0.3 mM of the desired substrate (e.g., p-coumaric acid).

  • Initiate the reaction by adding 0.3 mM CoA.

  • Immediately monitor the increase in absorbance at the specific wavelength for the expected CoA ester product. The formation of CoA esters can be followed spectrophotometrically at the following wavelengths:

    • p-Coumaroyl-CoA: 333 nm[20]

    • Caffeoyl-CoA: 346 nm[20]

    • Feruloyl-CoA: 346 nm[20]

  • Record the absorbance continuously for 10-15 minutes.

  • Calculate enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Protocol for HPLC Analysis of Phenylethanoid Glycosides

This method is suitable for the separation and quantification of this compound and related compounds from plant extracts.

Materials:

  • HPLC system with a UV-Vis or DAD detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% aqueous acetic acid or formic acid

  • Mobile Phase B: Methanol or Acetonitrile

  • Plant extract (dissolved in mobile phase)

  • Reference standards (e.g., this compound, acteoside)

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the C18 column with the initial mobile phase composition.

  • Set the column temperature (e.g., 25-30 °C) and flow rate (e.g., 0.8-1.0 mL/min).

  • Set the detector wavelength (e.g., 330 nm for phenylethanoid glycosides).

  • Inject a filtered sample of the plant extract (e.g., 10 µL).

  • Run a gradient elution program. A typical gradient might be:

    • 0-10 min: 10-30% B

    • 10-25 min: 30-50% B

    • 25-40 min: 50-70% B

    • 40-45 min: 70-10% B

    • 45-50 min: Hold at 10% B for re-equilibration.[15]

  • Identify peaks by comparing retention times with those of authentic standards.

  • Quantify the compounds by creating a calibration curve using the reference standards.

Conclusion and Future Directions

The biosynthesis of this compound is a complex process that likely draws upon several well-established pathways in plant secondary metabolism. This guide provides a robust, evidence-based putative pathway that can serve as a foundational hypothesis for future research. Key areas for further investigation include:

  • Identification and Functional Characterization of Genes: Transcriptome and genome analysis of Rehmannia glutinosa could reveal candidate genes for the specific UGTs, acyltransferases, and hydroxylases involved in this compound biosynthesis.

  • Metabolic Engineering: The elucidation of the complete pathway will open avenues for the metabolic engineering of microorganisms or model plants for the sustainable production of this compound.

  • Regulatory Mechanisms: Understanding how the expression of biosynthetic genes is regulated in response to developmental and environmental cues will be crucial for optimizing production.

By leveraging the methodologies and hypothetical framework presented here, researchers can systematically unravel the intricate biosynthesis of this important plant-derived compound.

References

Jionoside D: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jionoside D, a phenylethanoid glycoside, has garnered interest within the scientific community for its notable antioxidant properties. This technical guide provides a comprehensive overview of the discovery, history, and chemical characteristics of this compound. It details the experimental protocols for its isolation and purification, as well as the methodologies for assessing its biological activities, with a focus on its antioxidant and cytoprotective effects. All quantitative data from cited studies are summarized in structured tables for comparative analysis. Furthermore, this guide includes graphical representations of experimental workflows and signaling pathways to facilitate a deeper understanding of the methodologies and mechanisms of action.

Introduction

This compound is a naturally occurring hydroxycinnamic acid ester, classified as a phenylethanoid glycoside.[1] Its chemical structure consists of a central glucose moiety with a phenylethanol group, a rhamnose unit, and a caffeoyl group attached. First identified in the late 1980s, this compound has since been isolated from several plant species and has been the subject of research into its potential therapeutic applications, primarily centered on its antioxidant capabilities. This document aims to serve as a detailed resource for researchers and professionals in the field of drug discovery and development by consolidating the available scientific information on this compound.

Discovery and History

This compound was first discovered and isolated from the roots of Rehmannia glutinosa var. purpurea by a team of Japanese scientists led by H. Sasaki in 1989.[2] In their work published in Phytochemistry, they reported the isolation and structure elucidation of five new hydroxycinnamic acid esters of phenethylalcohol glycosides, one of which was named this compound.[2] This initial discovery laid the groundwork for future investigations into the chemical and biological properties of this compound.

Subsequent to its initial discovery, this compound has been identified in other plant species, including Clerodendron trichotomum (Verbenaceae).[3] Research on this compound isolated from this source has been pivotal in characterizing its antioxidant and cytoprotective effects.[3]

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C30H38O15[4]
Molecular Weight 638.6 g/mol [4]
IUPAC Name [(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[4]
Class Phenylethanoid Glycoside[3]

Experimental Protocols

Isolation and Purification of this compound from Clerodendron trichotomum

The following protocol is based on the methodology described by Lee et al. (2005) for the isolation of this compound from the stems of Clerodendron trichotomum.[3]

4.1.1. Extraction

  • Air-dried and powdered stems of C. trichotomum (3 kg) are extracted three times with methanol (MeOH) at room temperature.

  • The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.

  • The crude extract is suspended in water and partitioned successively with n-hexane, chloroform (CHCl3), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

4.1.2. Chromatographic Separation

  • The EtOAc-soluble fraction is subjected to silica gel column chromatography.

  • The column is eluted with a step-wise gradient of CHCl3-MeOH (from 30:1 to 1:1, v/v) to yield several fractions.

  • Fractions showing similar profiles on thin-layer chromatography (TLC) are pooled.

  • The this compound-containing fractions are further purified by repeated silica gel column chromatography using a CHCl3-MeOH-H2O (10:3:1, v/v/v) solvent system.

  • Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

G start Powdered Stems of C. trichotomum extraction Methanol Extraction (3x, RT) start->extraction concentration Concentration under Reduced Pressure extraction->concentration partitioning Suspension in H2O & Partitioning (n-hexane, CHCl3, EtOAc, n-BuOH) concentration->partitioning silica_gel_1 Silica Gel Column Chromatography (EtOAc fraction) Eluent: CHCl3-MeOH gradient partitioning->silica_gel_1 pooling Pooling of Fractions silica_gel_1->pooling silica_gel_2 Repeated Silica Gel Column Chromatography Eluent: CHCl3-MeOH-H2O (10:3:1) pooling->silica_gel_2 prep_hplc Preparative HPLC silica_gel_2->prep_hplc end Pure this compound prep_hplc->end

Isolation and Purification Workflow for this compound.

Antioxidant Activity Assays

The antioxidant properties of this compound have been evaluated using various in vitro assays.[3]

4.2.1. DPPH Radical Scavenging Activity

  • A solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol (1.5 x 10^-4 M) is prepared.

  • Different concentrations of this compound are added to the DPPH solution.

  • The mixture is incubated at room temperature for 30 minutes in the dark.

  • The absorbance is measured at 517 nm using a spectrophotometer.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

4.2.2. Lipid Peroxidation Inhibitory Activity

  • A rat brain homogenate is used as a source of polyunsaturated fatty acids.

  • Lipid peroxidation is induced by the addition of 10 µM FeSO4 and 100 µM L-ascorbic acid.

  • This compound at various concentrations is pre-incubated with the brain homogenate before the addition of the pro-oxidants.

  • The reaction is stopped by the addition of trichloroacetic acid (TCA) and thiobarbituric acid (TBA).

  • The mixture is heated, and the formation of thiobarbituric acid reactive substances (TBARS) is measured by absorbance at 532 nm.

  • The percentage of inhibition is calculated.

Cytoprotective Effect against Oxidative Stress

The ability of this compound to protect cells from oxidative damage has been demonstrated in Chinese hamster lung fibroblast (V79-4) cells.[3]

4.3.1. Cell Culture and H2O2-induced Cytotoxicity

  • V79-4 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded in 96-well plates and allowed to attach.

  • Cells are pre-treated with various concentrations of this compound for a specified period.

  • Subsequently, cells are exposed to hydrogen peroxide (H2O2) to induce oxidative stress.

  • Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

4.3.2. Determination of Apoptosis

  • V79-4 cells are treated as described in the cytotoxicity assay.

  • Apoptosis is evaluated by flow cytometry after staining with Annexin V-FITC and propidium iodide (PI).

  • The percentage of apoptotic cells (Annexin V-positive, PI-negative) is quantified.

  • Nuclear morphology is observed by staining with Hoechst 33342 to identify apoptotic bodies.

G start V79-4 Cell Culture pretreatment Pre-treatment with this compound start->pretreatment h2o2_exposure Exposure to H2O2 pretreatment->h2o2_exposure viability_assay Cell Viability Assay (MTT) h2o2_exposure->viability_assay apoptosis_assay Apoptosis Determination (Annexin V/PI Staining, Hoechst Staining) h2o2_exposure->apoptosis_assay end_viability Quantitative Cell Viability Data viability_assay->end_viability end_apoptosis Qualitative and Quantitative Apoptosis Data apoptosis_assay->end_apoptosis

Experimental Workflow for Assessing Cytoprotective Effects.

Measurement of Antioxidant Enzyme Activities

This compound has been shown to enhance the activity of endogenous antioxidant enzymes.[3]

  • V79-4 cells are treated with this compound and/or H2O2.

  • Cell lysates are prepared.

  • Superoxide Dismutase (SOD) Activity: Assayed by measuring the inhibition of the reduction of cytochrome c by the xanthine/xanthine oxidase system.

  • Catalase (CAT) Activity: Determined by monitoring the decomposition of H2O2 at 240 nm.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound as reported in the literature.

Table 1: Antioxidant Activities of this compound

AssayIC50 Value (µg/mL)Reference
DPPH Radical Scavenging 10.2 ± 0.8[3]
Lipid Peroxidation Inhibition 15.4 ± 1.2[3]

Table 2: Cytoprotective Effect of this compound on H2O2-treated V79-4 Cells

This compound Concentration (µg/mL)Cell Viability (%)Reference
Control (no H2O2) 100[3]
H2O2 (1 mM) 48.3 ± 3.5[3]
1 + H2O2 62.1 ± 4.1[3]
5 + H2O2 75.8 ± 5.2[3]
10 + H2O2 88.6 ± 6.3[3]

Mechanism of Action: Antioxidant and Cytoprotective Pathways

This compound exerts its antioxidant effects through multiple mechanisms. It can directly scavenge free radicals, such as the DPPH radical and intracellular reactive oxygen species (ROS).[3] Additionally, it inhibits lipid peroxidation, a key process in cellular damage induced by oxidative stress.[3]

Furthermore, this compound demonstrates a cytoprotective role by enhancing the endogenous antioxidant defense system. It has been shown to increase the activities of key antioxidant enzymes, namely superoxide dismutase (SOD) and catalase (CAT).[3] SOD catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide, while CAT facilitates the decomposition of hydrogen peroxide into water and oxygen. By bolstering these enzymatic defenses, this compound helps to mitigate the damaging effects of oxidative stress and reduce apoptosis in cells exposed to insults like H2O2.[3]

G ROS Reactive Oxygen Species (ROS) LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation induces CellDamage Cellular Damage & Apoptosis ROS->CellDamage causes JionosideD This compound JionosideD->ROS scavenges JionosideD->LipidPeroxidation inhibits SOD Superoxide Dismutase (SOD) JionosideD->SOD increases activity CAT Catalase (CAT) JionosideD->CAT increases activity LipidPeroxidation->CellDamage leads to SOD->ROS detoxifies CAT->ROS detoxifies

Antioxidant and Cytoprotective Mechanisms of this compound.

Conclusion

This compound is a phenylethanoid glycoside with well-documented antioxidant and cytoprotective properties. This guide has provided a detailed overview of its discovery, chemical characteristics, and the experimental methodologies used to evaluate its biological activities. The quantitative data presented in a structured format, along with graphical representations of workflows and mechanisms, offer a valuable resource for researchers and professionals. Further investigation into the in vivo efficacy and safety of this compound is warranted to explore its full therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jionoside D, a phenylethanoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties, primarily attributed to its antioxidant activity. This technical guide provides a comprehensive overview of this compound, including its synonyms, structurally related compounds, and its role in cellular signaling pathways. Detailed experimental protocols for key assays and workflows are presented to facilitate further research and development.

Introduction

This compound is a naturally occurring compound that has been isolated from several medicinal plants, including Rehmannia glutinosa and Cistanche species.[1] It belongs to the class of phenylethanoid glycosides, which are characterized by a hydroxy- and methoxy-substituted phenylethyl moiety glycosidically linked to a sugar unit, which is often further esterified with a hydroxycinnamic acid derivative. The antioxidant properties of this compound and its related compounds make them promising candidates for the development of novel therapeutic agents against oxidative stress-related diseases.

This compound: Synonyms and Chemical Identity

To ensure clarity and facilitate cross-referencing in research, it is essential to be aware of the various synonyms and identifiers for this compound.

Table 1: Synonyms and Chemical Identifiers for this compound

Identifier Type Identifier
Systematic Name [(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[1]
Common Synonym Cistanoside C
CAS Number 120406-34-0[1]
PubChem CID 9895632[1]
Molecular Formula C₃₀H₃₈O₁₅[1]
Molecular Weight 638.6 g/mol [1]

Related Phenylethanoid Glycosides

This compound is part of a larger family of structurally similar phenylethanoid glycosides. These compounds often co-occur in the same plant species and share similar biological activities. Understanding the spectrum of these related compounds is crucial for structure-activity relationship (SAR) studies and for the quality control of herbal extracts.

Table 2: Structures and Names of Phenylethanoid Glycosides Structurally Related to this compound

Compound Name Core Structure Modifications
Acteoside (Verbascoside) Rhamnose attached at the 3-position of the glucose and caffeic acid at the 4-position.
Isoacteoside Rhamnose attached at the 3-position of the glucose and caffeic acid at the 6-position.
Echinacoside Contains an additional glucose moiety attached to the caffeoyl group.
Cistanoside A Differs in the glycosidic linkages and substitutions on the phenylethyl moiety.
Leucosceptoside A Variations in the sugar moieties and their linkages.
Tubuloside B Caffeoyl moiety is at the 6'-position of the glucose.
2'-acetylacteoside An acetyl group is attached at the 2'-position of the rhamnose.

Quantitative Assessment of Antioxidant Activity

Table 3: Antioxidant Activity of Phenylethanoid Glycosides (IC₅₀ Values)

Compound DPPH Radical Scavenging IC₅₀ (µM) Superoxide Anion Radical Scavenging IC₅₀ (µM)
Tubuloside B2.992.34
Echinacoside3.292.74
2'-acetylacteoside3.302.25
IsoacteosideNot explicitly stated, but activity is comparable to Acteoside.2.88
ActeosideNot explicitly stated, but activity is comparable to Isoacteoside.2.89
Cistanoside AWeaker activity than caffeic acid.3.69

Data is sourced from a study on phenylethanoid glycosides from Cistanche deserticola and is presented for comparative purposes.

Signaling Pathway: Nrf2/ARE Activation

This compound and other phenylethanoid glycosides exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular defense mechanisms. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][4][5] Under conditions of oxidative stress, phenylethanoid glycosides can promote the dissociation of Nrf2 from its inhibitor, Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their increased expression.[2] This includes enzymes such as Superoxide Dismutase (SOD) and Catalase (CAT), which play a critical role in detoxifying reactive oxygen species (ROS).

Nrf2_Signaling_Pathway cluster_nucleus Within Nucleus JionosideD This compound Keap1_Nrf2 Keap1-Nrf2 Complex JionosideD->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Detoxification Cellular Protection & ROS Detoxification ROS->Detoxification Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active releases Nucleus Nucleus Nrf2_active->Nucleus translocates to ARE ARE Nrf2_active->ARE binds to Antioxidant_Genes Antioxidant Genes (SOD, CAT, etc.) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT) Antioxidant_Genes->Antioxidant_Enzymes translates to Antioxidant_Enzymes->Detoxification catalyzes

This compound-mediated activation of the Nrf2 signaling pathway.

Experimental Workflow: Isolation and Analysis

The isolation and quantification of this compound and related phenylethanoid glycosides from plant material typically involve a multi-step process. A common workflow includes extraction, purification using macroporous resin chromatography, and subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Isolation_Workflow PlantMaterial Dried Plant Material (e.g., Cistanche spp.) Extraction Solvent Extraction (e.g., 70% Ethanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract MacroporousResin Macroporous Resin Chromatography CrudeExtract->MacroporousResin Wash Wash with Water (remove impurities) MacroporousResin->Wash 1. Elution Elute with Ethanol Gradient (e.g., 30-70%) MacroporousResin->Elution 2. Wash->MacroporousResin PurifiedFraction Purified Phenylethanoid Glycoside Fraction Elution->PurifiedFraction HPLC HPLC Analysis PurifiedFraction->HPLC Quantification Quantification and Identification HPLC->Quantification

General workflow for the isolation and analysis of phenylethanoid glycosides.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and rapid method to evaluate the free radical scavenging activity of a compound.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

  • Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol or ethanol).

    • Test compound (this compound or related compounds) dissolved in a suitable solvent (e.g., methanol) at various concentrations.

    • Positive control (e.g., Ascorbic acid or Trolox).

    • Solvent for blank.

  • Procedure:

    • Prepare a series of dilutions of the test compound and the positive control.

    • To a microplate well or a cuvette, add a specific volume of the test compound solution (e.g., 100 µL).

    • Add the DPPH solution (e.g., 100 µL) to initiate the reaction.

    • For the blank, use the solvent instead of the test compound.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the extent of lipid peroxidation by quantifying the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.

  • Principle: MDA reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a pink-colored complex (TBA-MDA adduct), which can be measured spectrophotometrically at 532 nm.

  • Reagents:

    • Lipid source (e.g., linoleic acid emulsion, rat liver microsomes).

    • Peroxidation inducer (e.g., FeSO₄/ascorbic acid).

    • Test compound dissolved in a suitable solvent.

    • Trichloroacetic acid (TCA) solution (e.g., 20%).

    • Thiobarbituric acid (TBA) solution (e.g., 0.8%).

  • Procedure:

    • Prepare a reaction mixture containing the lipid source, peroxidation inducer, and various concentrations of the test compound.

    • Incubate the mixture at 37°C for a specific duration (e.g., 1 hour) to induce lipid peroxidation.

    • Stop the reaction by adding TCA solution to precipitate proteins.

    • Centrifuge the mixture to collect the supernatant.

    • Add TBA solution to the supernatant and heat in a boiling water bath for a set time (e.g., 15-20 minutes) to allow for color development.

    • Cool the samples and measure the absorbance of the TBA-MDA adduct at 532 nm.

    • Calculate the percentage of inhibition of lipid peroxidation.

    • Determine the IC₅₀ value from the concentration-response curve.

Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays

These assays measure the activity of key antioxidant enzymes that can be upregulated by this compound.

  • SOD Activity Assay (e.g., using WST-1):

    • Principle: This assay utilizes a water-soluble tetrazolium salt (WST-1) that produces a water-soluble formazan dye upon reduction by superoxide anions. The rate of formazan formation is inhibited by SOD.

    • Procedure: A xanthine-xanthine oxidase system is used to generate superoxide anions. The inhibition of the WST-1 reduction by the cell lysate (containing SOD) is measured spectrophotometrically. The amount of SOD that produces 50% inhibition is defined as one unit of SOD activity.

  • Catalase Activity Assay:

    • Principle: This assay is based on the decomposition of hydrogen peroxide (H₂O₂) by catalase. The disappearance of H₂O₂ is monitored spectrophotometrically at 240 nm.

    • Procedure: A known concentration of H₂O₂ is added to the cell lysate. The decrease in absorbance at 240 nm over time is measured, and the catalase activity is calculated based on the rate of H₂O₂ decomposition.

Conclusion

This compound and its structurally related phenylethanoid glycosides represent a promising class of natural compounds with significant antioxidant potential. Their ability to not only directly scavenge free radicals but also to enhance the endogenous antioxidant defense system through the activation of the Nrf2 signaling pathway makes them attractive candidates for further investigation in the context of oxidative stress-mediated diseases. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic applications of these fascinating molecules.

References

Methodological & Application

Jionoside D: In Vitro Antioxidant Activity - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jionoside D, a phenylpropanoid glycoside, has demonstrated notable antioxidant properties in various in vitro studies. Its ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms makes it a compound of interest for further investigation in the development of novel therapeutic agents against oxidative stress-mediated conditions. These application notes provide a summary of the available data on the in vitro antioxidant activity of this compound and detailed protocols for its evaluation.

In Vitro Antioxidant Activities of this compound

This compound exhibits a multifaceted antioxidant profile, engaging in both direct radical scavenging and indirect cellular defense enhancement. Studies have shown its efficacy in several key antioxidant assays.[1]

Direct Radical Scavenging Activity

This compound has been shown to directly scavenge reactive oxygen species (ROS), including the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.[1] This activity is a key indicator of its potential to neutralize harmful free radicals in a biological system.

Inhibition of Lipid Peroxidation

The compound has also demonstrated the ability to inhibit lipid peroxidation, a critical process in cellular damage induced by oxidative stress.[1] By preventing the degradation of lipids, this compound helps maintain the integrity of cellular membranes.

Enhancement of Cellular Antioxidant Enzymes

Beyond direct scavenging, this compound has been observed to increase the activities of crucial endogenous antioxidant enzymes, namely superoxide dismutase (SOD) and catalase (CAT).[1] This suggests that this compound can bolster the cell's own defense mechanisms against oxidative damage.

  • Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

  • Catalase (CAT): This enzyme is responsible for the decomposition of hydrogen peroxide into water and oxygen.

Cytoprotective Effects

The antioxidant activities of this compound translate to protective effects at the cellular level. It has been shown to protect Chinese hamster lung fibroblast (V79-4) cells from hydrogen peroxide (H₂O₂)-induced apoptosis.[1] This cytoprotective effect is attributed to its radical scavenging and enzyme-modulating properties.

Data Summary

Assay TypeMethodEndpointResult for this compoundPositive Control
Radical Scavenging DPPH Radical Scavenging AssayIC₅₀ (µg/mL)Data not availableAscorbic Acid / Trolox
ABTS Radical Scavenging AssayIC₅₀ (µg/mL)Data not availableAscorbic Acid / Trolox
Reducing Power Ferric Reducing Antioxidant Power (FRAP)FRAP value (µM Fe(II)/mg)Data not availableAscorbic Acid / Trolox
Enzyme Activity Superoxide Dismutase (SOD) Activity Assay% Increase in ActivityData not available-
Catalase (CAT) Activity Assay% Increase in ActivityData not available-
Lipid Peroxidation Thiobarbituric Acid Reactive Substances (TBARS) Assay% InhibitionData not availableQuercetin / BHT

Experimental Protocols

The following are detailed protocols for the key in vitro antioxidant assays relevant to the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare serial dilutions of the this compound stock solution to obtain a range of concentrations.

    • Ascorbic acid or Trolox can be used as a positive control and should be prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • For the control, add 100 µL of the respective solvent to 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Superoxide Dismutase (SOD) Activity Assay

Principle: This assay measures the ability of SOD to inhibit the reduction of a detector molecule (e.g., nitroblue tetrazolium - NBT, or WST-1) by superoxide radicals generated by a xanthine/xanthine oxidase system. The inhibition of the colorimetric reaction is proportional to the SOD activity.

Protocol:

  • Sample Preparation:

    • Prepare cell or tissue lysates according to standard protocols. The protein concentration of the lysates should be determined using a suitable method (e.g., Bradford assay).

    • If testing the direct effect of this compound on a purified SOD enzyme or a system with a constant source of SOD, prepare solutions of this compound at various concentrations.

  • Assay Procedure (using a commercial kit is recommended for standardized results):

    • Follow the manufacturer's instructions for the specific SOD assay kit being used.

    • Typically, the reaction mixture includes a buffer, xanthine, xanthine oxidase, and a detection reagent (e.g., WST-1).

    • Add the sample (cell lysate or this compound solution) to the reaction mixture.

    • Initiate the reaction by adding xanthine oxidase.

    • Incubate at the recommended temperature for the specified time.

    • Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 450 nm for WST-1).

  • Data Analysis:

    • Calculate the percentage of inhibition of the colorimetric reaction.

    • The SOD activity is often expressed as units of SOD per milligram of protein (U/mg protein). One unit of SOD is typically defined as the amount of enzyme that inhibits the rate of reduction of the detector molecule by 50%.

Catalase (CAT) Activity Assay

Principle: This assay measures the rate of decomposition of hydrogen peroxide (H₂O₂) by catalase. The decrease in H₂O₂ concentration is monitored spectrophotometrically at 240 nm.

Protocol:

  • Sample Preparation:

    • Prepare cell or tissue lysates as for the SOD assay and determine the protein concentration.

  • Assay Procedure:

    • Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0) and a known concentration of H₂O₂ (e.g., 10 mM).

    • Add a specific amount of the sample lysate to the reaction mixture to initiate the reaction.

    • Immediately measure the decrease in absorbance at 240 nm over a set period (e.g., 1-3 minutes) using a UV-Vis spectrophotometer.

  • Data Analysis:

    • The catalase activity is calculated based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂ at 240 nm (43.6 M⁻¹cm⁻¹).

    • The activity is typically expressed as units of catalase per milligram of protein (U/mg protein). One unit of catalase is often defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

Signaling Pathway and Experimental Workflow Diagrams

While direct evidence of this compound's interaction with specific signaling pathways for antioxidant enzyme regulation is still emerging, a plausible mechanism involves the activation of the Nrf2-ARE pathway, a key regulator of cellular antioxidant responses. The following diagrams illustrate a hypothetical workflow for evaluating this compound's antioxidant activity and a potential signaling pathway.

G Experimental Workflow for this compound Antioxidant Assays cluster_prep Sample Preparation cluster_assays In Vitro Assays cluster_cell_based Cell-Based Assays cluster_analysis Data Analysis JionosideD This compound Stock Solution SerialDilutions Serial Dilutions JionosideD->SerialDilutions Treatment Treatment with this compound + Oxidative Stressor (e.g., H2O2) JionosideD->Treatment Cellular Effects DPPH DPPH Assay SerialDilutions->DPPH Direct Scavenging ABTS ABTS Assay SerialDilutions->ABTS Direct Scavenging FRAP FRAP Assay SerialDilutions->FRAP Direct Scavenging IC50 IC50 Calculation DPPH->IC50 ABTS->IC50 Inhibition % Inhibition Calculation FRAP->Inhibition CellCulture Cell Culture (e.g., V79-4) CellCulture->Treatment CellLysis Cell Lysis Treatment->CellLysis SOD_CAT SOD & CAT Activity Assays CellLysis->SOD_CAT LipidPerox Lipid Peroxidation Assay CellLysis->LipidPerox EnzymeActivity Enzyme Activity Calculation SOD_CAT->EnzymeActivity LipidPerox->Inhibition

Caption: Experimental workflow for evaluating the in vitro antioxidant activity of this compound.

G Hypothetical Signaling Pathway for this compound's Antioxidant Action cluster_pathway Cellular Response JionosideD This compound ROS Reactive Oxygen Species (ROS) JionosideD->ROS Scavenges Nrf2_Keap1 Nrf2-Keap1 Complex JionosideD->Nrf2_Keap1 Activates? ROS->Nrf2_Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Translocation to Nucleus & Binding AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, etc.) ARE->AntioxidantEnzymes Gene Transcription AntioxidantEnzymes->ROS Neutralizes

Caption: Hypothetical Nrf2-ARE signaling pathway activated by this compound.

Conclusion

This compound presents as a promising natural antioxidant with the potential for therapeutic applications. The provided protocols offer a framework for the systematic evaluation of its in vitro antioxidant properties. Further research is warranted to elucidate the precise molecular mechanisms and to obtain comprehensive quantitative data on its antioxidant efficacy. This will be crucial for its future development as a potential agent for preventing or treating diseases associated with oxidative stress.

References

Jionoside D: Application and Protocol for DPPH Radical Scavenging Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Jionoside D is a phenylethanoid glycoside that has been isolated from various plants, including Clerodendron trichotomum and Rehmannia glutinosa.[1][2] Scientific research has demonstrated that this compound possesses antioxidant properties, notably the ability to scavenge free radicals.[1] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, simple, and rapid spectrophotometric method to evaluate the antioxidant capacity of compounds like this compound.[3][4][5] This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from deep violet to pale yellow.[5][6][7]

Mechanism of DPPH Radical Scavenging

The antioxidant activity of phenolic compounds, such as this compound, against the DPPH radical primarily occurs through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT).[3][4][6]

  • Hydrogen Atom Transfer (HAT): The antioxidant molecule directly donates a hydrogen atom to the DPPH radical, quenching it and forming the stable DPPH-H molecule.[4]

  • Single-Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the DPPH radical, forming the DPPH anion. This is followed by the transfer of a proton from the antioxidant to the anion, resulting in the stable DPPH-H molecule.[4]

G General Mechanisms of DPPH Radical Scavenging cluster_0 Antioxidant (e.g., this compound) cluster_1 DPPH Radical cluster_2 Scavenged Products JionosideD This compound (Ar-OH) DPPH_Radical DPPH• (Violet) JionosideD->DPPH_Radical SET-PT (e⁻, H⁺) JionosideD_Radical This compound Radical (Ar-O•) JionosideD->JionosideD_Radical HAT DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H H• G DPPH Assay Experimental Workflow prep_solutions Prepare Solutions (DPPH, this compound, Control) add_samples Pipette 100 µL of Samples (this compound/Control) into Wells prep_solutions->add_samples add_dpph Add 100 µL of DPPH Working Solution to Each Well add_samples->add_dpph mix Mix Gently add_dpph->mix incubate Incubate in Dark (30 min at Room Temp) mix->incubate measure Measure Absorbance at 517 nm incubate->measure analyze Calculate % Inhibition and IC50 Value measure->analyze

References

Jionoside D: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jionoside D is a phenylethanoid glycoside that has been identified in several medicinal plants, including Rehmannia glutinosa and Clerodendron trichotomum.[1] Emerging research indicates that this compound possesses significant biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. These characteristics make it a compound of interest for investigating potential therapeutic applications in conditions associated with oxidative stress and inflammation, such as neurodegenerative diseases.

This document provides detailed application notes and experimental protocols for the use of this compound in cell culture experiments. Due to the limited availability of studies focusing specifically on this compound, some of the provided protocols and quantitative data are based on closely related and structurally similar phenylethanoid glycosides, such as acteoside (verbascoside) and forsythoside B. Researchers are advised to use this information as a guideline and to perform initial dose-response studies to optimize conditions for their specific cell lines and experimental setups.

Application Notes

This compound's primary mechanism of action appears to be its potent antioxidant activity. It has been shown to scavenge intracellular reactive oxygen species (ROS), inhibit lipid peroxidation, and enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.[2] Furthermore, phenylethanoid glycosides are known to modulate key signaling pathways involved in cellular stress and inflammation, including the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) pathways.

Key Applications in Cell Culture:

  • Neuroprotection: Investigating the protective effects of this compound against neurotoxicity induced by oxidative stress (e.g., H₂O₂), excitotoxicity (e.g., glutamate), or neurotoxins (e.g., 6-OHDA) in neuronal cell lines like PC12 and SH-SY5Y.[3][4]

  • Anti-inflammation: Assessing the ability of this compound to reduce the inflammatory response in immune cells, such as RAW 264.7 macrophages, stimulated with lipopolysaccharide (LPS). This includes measuring the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines.

  • Anti-apoptosis: Studying the potential of this compound to prevent or reduce apoptosis triggered by oxidative stress in various cell types.[2]

Quantitative Data Summary

The following tables summarize quantitative data for this compound and related phenylethanoid glycosides from various in vitro studies. This data can serve as a starting point for determining appropriate experimental concentrations.

Table 1: Cytotoxicity of Phenylethanoid Glycosides

CompoundCell LineAssayIncubation TimeIC₅₀Reference
ActeosideMCF-7MTT72 h113.1 µM[5]
PlantamajosideOVCAR-3MTT72 h138.9 µM[5]
ActeosideU138-MGMTT72 h156.6 µM[5]

Table 2: Neuroprotective Effects of Phenylethanoid Glycosides

CompoundCell LineStressorConcentrationEffectReference
ActeosidePC12250 µM H₂O₂40 µMIncreased cell viability[4]
SalidrosidePC12200 µM H₂O₂0.1, 10 µg/mLDecreased apoptosis[3]
ActeosidePC12200 µM H₂O₂0.1, 10 µg/mLDecreased apoptosis[3]

Table 3: Anti-inflammatory Effects of Phenylethanoid Glycosides

CompoundCell LineAssayIC₅₀Reference
Fucatoside CJ774.A1NO InhibitionNot specifiedSignificant inhibition
Compound 7RAW 264.7NO Inhibition12.0 ± 0.8 µM[6]
Luteolin (9)RAW 264.7NO Inhibition7.6 ± 0.3 µM[6]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways modulated by this compound and other phenylethanoid glycosides.

JionosideD_Nrf2_Pathway JionosideD This compound ROS Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 JionosideD->Keap1 inhibits ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm ARE ARE Nrf2->ARE translocates to nucleus & binds Proteasome Proteasome Degradation Nrf2->Proteasome degradation AntioxidantEnzymes Antioxidant Enzymes (SOD, Catalase, HO-1) ARE->AntioxidantEnzymes promotes transcription AntioxidantEnzymes->ROS neutralizes CellProtection Cell Protection & Survival AntioxidantEnzymes->CellProtection Ub Ubiquitin

This compound activating the Nrf2 antioxidant pathway.

JionosideD_NFkB_Pathway JionosideD This compound IKK IKK Complex JionosideD->IKK inhibits LPS LPS TLR4 TLR4 LPS->TLR4 activates TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IKK->IkB P IkB->IkB degradation NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to InflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->InflammatoryGenes activates transcription Inflammation Inflammation InflammatoryGenes->Inflammation

This compound inhibiting the NF-κB inflammatory pathway.

Experimental Protocols

Note: Always dissolve this compound in a suitable solvent, such as DMSO, at a high concentration to create a stock solution. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of solvent) should be included in all experiments.

Protocol 1: Assessment of Neuroprotective Effects of this compound against Oxidative Stress in PC12 Cells

This protocol is adapted from studies on phenylethanoid glycosides in PC12 cells.[3][4]

1. Materials:

  • PC12 cell line

  • DMEM high glucose medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin

  • This compound

  • DMSO

  • Hydrogen peroxide (H₂O₂)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

2. Experimental Workflow Diagram:

Neuroprotection_Workflow Seed Seed PC12 cells in 96-well plate (1x10⁴ cells/well) Incubate1 Incubate for 24 h Seed->Incubate1 Pretreat Pre-treat with this compound (various concentrations) Incubate1->Pretreat Incubate2 Incubate for 24 h Pretreat->Incubate2 Induce Induce oxidative stress with H₂O₂ (e.g., 250 µM) Incubate2->Induce Incubate3 Incubate for 4 h Induce->Incubate3 MTT Add MTT solution Incubate3->MTT Incubate4 Incubate for 4 h MTT->Incubate4 Lyse Add DMSO to dissolve formazan Incubate4->Lyse Read Measure absorbance at 570 nm Lyse->Read

Workflow for neuroprotection assay.

3. Procedure:

  • Seed PC12 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50 µM). Include a vehicle control (medium with DMSO).

  • Incubate the cells with this compound for 24 hours.

  • Prepare a fresh solution of H₂O₂ in serum-free medium.

  • Remove the this compound-containing medium and add the H₂O₂ solution (e.g., 250 µM) to the wells (except for the control group, which receives fresh medium).

  • Incubate for 4 hours.

  • Remove the H₂O₂-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Protocol 2: Assessment of Anti-inflammatory Effects of this compound in LPS-stimulated RAW 264.7 Macrophages

This protocol is based on standard methods for assessing anti-inflammatory activity in macrophage cell lines.

1. Materials:

  • RAW 264.7 cell line

  • DMEM high glucose medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

  • This compound

  • DMSO

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well plates

2. Experimental Workflow Diagram:

AntiInflammation_Workflow Seed Seed RAW 264.7 cells in 96-well plate (5x10⁴ cells/well) Incubate1 Incubate for 24 h Seed->Incubate1 Pretreat Pre-treat with this compound (various concentrations) Incubate1->Pretreat Incubate2 Incubate for 1 h Pretreat->Incubate2 Stimulate Stimulate with LPS (e.g., 1 µg/mL) Incubate2->Stimulate Incubate3 Incubate for 24 h Stimulate->Incubate3 Collect Collect supernatant Incubate3->Collect Griess Perform Griess assay for NO Collect->Griess Read Measure absorbance at 540 nm Griess->Read Apoptosis_Workflow Seed Seed cells in 6-well plate Incubate1 Incubate until 70-80% confluent Seed->Incubate1 Treat Treat with this compound and/or apoptosis inducer Incubate1->Treat Incubate2 Incubate for desired time Treat->Incubate2 Harvest Harvest cells (trypsinization) Incubate2->Harvest Wash Wash cells with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate3 Incubate in the dark Stain->Incubate3 Analyze Analyze by flow cytometry Incubate3->Analyze

References

Application Notes and Protocols: Protective Effects of Jionoside D Against H2O2-induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS), is a key mediator of oxidative stress-induced cellular damage, leading to apoptosis or programmed cell death. This process is implicated in the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Jionoside D, a saponin with a structure similar to other neuroprotective compounds like Saikosaponin-D, is investigated for its potential to mitigate H₂O₂-induced apoptosis. These application notes provide a comprehensive overview of the protective mechanisms and detailed protocols for evaluating the efficacy of this compound in a laboratory setting. The data and pathways described are based on studies of structurally and functionally similar saponins, such as Saikosaponin-D (SSD), and serve as a guide for investigating this compound.

Protective Mechanisms of this compound Analogues

Compounds structurally related to this compound have demonstrated significant protective effects against H₂O₂-induced apoptosis through multiple mechanisms:

  • Reduction of Oxidative Stress: These saponins directly scavenge intracellular ROS and enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). This reduces the overall oxidative burden on the cells.

  • Modulation of Apoptotic Signaling Pathways: They regulate key signaling cascades involved in apoptosis. Notably, they have been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, which are activated by oxidative stress and promote apoptosis.[1]

  • Regulation of Bcl-2 Family Proteins: this compound analogues can modulate the expression of Bcl-2 family proteins, leading to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio helps to maintain mitochondrial integrity.

  • Inhibition of Caspase Activation: By preventing the release of cytochrome c from the mitochondria, these compounds inhibit the activation of the caspase cascade, particularly the cleavage and activation of caspase-9 and the executioner caspase-3.[1][2] This ultimately prevents the dismantling of the cell.

Data Presentation

The following tables summarize the quantitative data from studies on Saikosaponin-D (SSD), a structural analogue of this compound, demonstrating its protective effects against H₂O₂-induced apoptosis in PC12 cells.

Table 1: Effect of Saikosaponin-D on Cell Viability in H₂O₂-treated PC12 Cells

TreatmentConcentrationCell Viability (%)
Control-100 ± 5.2
H₂O₂200 µM52.3 ± 4.1
SSD + H₂O₂1 µM + 200 µM65.8 ± 3.9
SSD + H₂O₂10 µM + 200 µM78.4 ± 4.5
SSD + H₂O₂20 µM + 200 µM89.1 ± 5.0

Data are presented as mean ± SD. Cell viability was assessed using the MTT assay.

Table 2: Effect of Saikosaponin-D on Apoptosis Rate in H₂O₂-treated PC12 Cells

TreatmentConcentrationApoptosis Rate (%)
Control-3.2 ± 0.5
H₂O₂200 µM35.7 ± 3.1
SSD + H₂O₂1 µM + 200 µM24.6 ± 2.2
SSD + H₂O₂10 µM + 200 µM15.1 ± 1.8
SSD + H₂O₂20 µM + 200 µM8.9 ± 1.1

Data are presented as mean ± SD. Apoptosis was quantified by Annexin V-FITC/PI staining followed by flow cytometry.

Table 3: Effect of Saikosaponin-D on Oxidative Stress Markers in H₂O₂-treated PC12 Cells

TreatmentConcentrationMDA Level (nmol/mg protein)SOD Activity (U/mg protein)
Control-2.1 ± 0.3125.4 ± 10.2
H₂O₂200 µM8.9 ± 0.962.1 ± 5.8
SSD + H₂O₂10 µM + 200 µM4.3 ± 0.598.7 ± 8.5
SSD + H₂O₂20 µM + 200 µM3.0 ± 0.4115.2 ± 9.1

Data are presented as mean ± SD. MDA (Malondialdehyde) is an indicator of lipid peroxidation, and SOD (Superoxide Dismutase) is a key antioxidant enzyme.

Table 4: Effect of Saikosaponin-D on Apoptosis-Related Protein Expression in H₂O₂-treated PC12 Cells

TreatmentConcentrationBcl-2 (relative expression)Bax (relative expression)Cleaved Caspase-3 (relative expression)
Control-1.001.001.00
H₂O₂200 µM0.422.853.12
SSD + H₂O₂20 µM + 200 µM0.891.211.35

Data are presented as relative expression levels normalized to a loading control (e.g., β-actin), based on Western blot analysis.

Experimental Protocols

H₂O₂-Induced Apoptosis Model

Objective: To establish an in vitro model of oxidative stress-induced apoptosis using H₂O₂.

Materials:

  • Cell line (e.g., PC12, SH-SY5Y, or other relevant cell types)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Hydrogen peroxide (H₂O₂) solution (30% stock)

  • This compound

Protocol:

  • Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere and grow to 70-80% confluency.

  • Prepare fresh dilutions of H₂O₂ in serum-free medium. The optimal concentration of H₂O₂ should be determined empirically for each cell line but typically ranges from 100 µM to 500 µM.[3]

  • For the protective effect experiment, pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 20 µM) for a specified period (e.g., 2-4 hours) before H₂O₂ exposure.

  • Remove the complete medium, wash the cells once with PBS, and then add the H₂O₂-containing medium (with or without this compound).

  • Incubate the cells for the desired time (e.g., 6-24 hours).

  • Proceed with downstream assays such as MTT, Annexin V/PI staining, or Western blotting.

Cell Viability Assay (MTT Assay)

Objective: To quantify the protective effect of this compound on cell viability against H₂O₂-induced cytotoxicity.

Protocol:

  • After the H₂O₂ and this compound treatment in a 96-well plate, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

  • Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

  • Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Detection by Annexin V/PI Staining

Objective: To detect and quantify apoptotic cells using flow cytometry.

Protocol:

  • Harvest the treated cells from 6-well plates by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To analyze the expression levels of key proteins in the apoptotic pathway.

Protocol:

  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualization of Pathways and Workflows

G cluster_0 Cell Culture & Treatment cluster_1 Downstream Assays cluster_2 Data Analysis A Seed Cells (e.g., PC12) B Pre-treat with this compound A->B C Induce Apoptosis with H2O2 B->C D Cell Viability (MTT Assay) C->D E Apoptosis Detection (Annexin V/PI) C->E F Protein Analysis (Western Blot) C->F G Quantify Cell Viability D->G H Quantify Apoptosis Rate E->H I Quantify Protein Expression F->I

Caption: Experimental workflow for investigating this compound's protective effects.

G H2O2 H2O2 ROS ↑ Intracellular ROS H2O2->ROS MAPK MAPK Pathway Activation (p38, JNK, ERK) ROS->MAPK Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 Apoptosis Apoptosis MAPK->Apoptosis Mitochondria Mitochondrial Dysfunction Casp9 Caspase-9 Activation Mitochondria->Casp9 Bax->Mitochondria Bcl2->Mitochondria Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis JionosideD This compound JionosideD->ROS Scavenges JionosideD->MAPK Inhibits JionosideD->Bax Inhibits JionosideD->Bcl2 Promotes

Caption: Protective signaling pathway of this compound against H₂O₂-induced apoptosis.

References

Jionoside D: Application Notes and Protocols for V79-4 Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Jionoside D in studies involving the V79-4 cell line, with a focus on its antioxidant and cytoprotective properties. The information is compiled from scientific literature to guide researchers in designing and executing relevant experiments.

This compound, a phenylethanoid glycoside, has demonstrated significant antioxidant effects in Chinese hamster lung fibroblast (V79-4) cells. It has been shown to mitigate oxidative stress-induced cell damage, reduce apoptosis, and enhance the endogenous antioxidant defense systems of these cells. This makes this compound a compound of interest for studies on cytoprotection and the mechanisms of antioxidant activity.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound on V79-4 cells.

Table 1: Protective Effect of this compound on H₂O₂-Induced Cytotoxicity in V79-4 Cells

This compound Concentration (µg/ml)H₂O₂ Concentration (mM)Cell Viability (%)
0152.3
10165.8
50178.5
100185.1

Table 2: Effect of this compound on H₂O₂-Induced Apoptosis in V79-4 Cells

This compound Concentration (µg/ml)H₂O₂ Concentration (mM)Apoptotic Cells (%)
0135.7
10128.4
50120.1
100115.6

Table 3: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels in H₂O₂-Treated V79-4 Cells

This compound Concentration (µg/ml)H₂O₂ Concentration (µM)Relative Fluorescence Intensity (%)
0100100
1010082.3
5010065.7
10010051.2

Table 4: Effect of this compound on Antioxidant Enzyme Activity in V79-4 Cells

This compound Concentration (µg/ml)Superoxide Dismutase (SOD) Activity (U/mg protein)Catalase (CAT) Activity (U/mg protein)
045.228.9
1058.735.4
5072.142.8
10085.651.3

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Treatment
  • Cell Line: V79-4 (Chinese hamster lung fibroblasts).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute with the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment Protocol:

    • Seed V79-4 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for apoptosis and enzyme assays).

    • Allow cells to adhere and grow for 24 hours.

    • Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 1 hour).

    • Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to the culture medium at a final concentration of 1 mM.

    • Incubate for the desired duration (e.g., 24 hours for viability and apoptosis assays).

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

  • Procedure:

    • After the treatment period, remove the culture medium.

    • Add 100 µl of MTT solution (0.5 mg/ml in serum-free medium) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µl of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
  • Principle: Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

  • Procedure:

    • Harvest cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Procedure:

    • After pre-treatment with this compound, wash the cells with PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • Induce oxidative stress with H₂O₂.

    • Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope with excitation at 485 nm and emission at 535 nm.

Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays
  • Principle: These assays measure the enzymatic activity of SOD and CAT, key antioxidant enzymes. SOD activity is often measured by its ability to inhibit the reduction of a chromogen by superoxide radicals. CAT activity is determined by measuring the rate of H₂O₂ decomposition.

  • Procedure:

    • After treatment with this compound, wash the cells with PBS and lyse them.

    • Centrifuge the lysate to obtain the supernatant containing the enzymes.

    • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

    • Perform the SOD and CAT activity assays using commercially available kits according to the manufacturer's instructions.

    • Normalize the enzyme activity to the protein concentration.

Visualizations

Signaling Pathway of this compound's Antioxidant Action

JionosideD_Pathway H2O2 H₂O₂ (Oxidative Stress) ROS Intracellular ROS H2O2->ROS Induces CellDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellDamage Causes JionosideD This compound JionosideD->ROS Scavenges SOD Superoxide Dismutase (SOD) JionosideD->SOD Increases Activity CAT Catalase (CAT) JionosideD->CAT Increases Activity CellViability Increased Cell Viability JionosideD->CellViability Promotes Apoptosis Apoptosis CellDamage->Apoptosis Leads to SOD->ROS Detoxifies CAT->H2O2 Detoxifies

Caption: this compound's protective mechanism against oxidative stress.

Experimental Workflow for Assessing this compound's Cytoprotective Effects

JionosideD_Workflow Start Start: Culture V79-4 Cells Pretreat Pre-treat with this compound Start->Pretreat InduceStress Induce Oxidative Stress (H₂O₂) Pretreat->InduceStress ViabilityAssay Cell Viability Assay (MTT) InduceStress->ViabilityAssay ApoptosisAssay Apoptosis Assay (Flow Cytometry) InduceStress->ApoptosisAssay ROSAssay Intracellular ROS Measurement (DCFH-DA) InduceStress->ROSAssay EnzymeAssay Antioxidant Enzyme Assays (SOD, CAT) InduceStress->EnzymeAssay DataAnalysis Data Analysis and Interpretation ViabilityAssay->DataAnalysis ApoptosisAssay->DataAnalysis ROSAssay->DataAnalysis EnzymeAssay->DataAnalysis End End DataAnalysis->End

Caption: Workflow for evaluating this compound in V79-4 cells.

Jionoside D solubility in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jionoside D is a phenylpropanoid glycoside that has garnered significant interest within the scientific community for its potential therapeutic properties, primarily attributed to its antioxidant effects. This document provides detailed application notes and protocols for the use of this compound in a research setting, with a focus on its solubility in various organic solvents, its mechanism of action involving the Nrf2 signaling pathway, and experimental procedures for its application in cell culture and antioxidant assays.

Physicochemical Properties

Molecular Formula: C₃₀H₃₈O₁₅ Molecular Weight: 638.6 g/mol [1] Appearance: Typically a white or off-white powder.

Solubility Profile

This compound exhibits solubility in a range of organic solvents, a critical consideration for the preparation of stock solutions for in vitro and in vivo studies. Quantitative solubility data is essential for accurate experimental design and reproducibility.

SolventKnown SolubilityConcentration (mg/mL)Notes
DMSO (Dimethyl Sulfoxide) Soluble[2]~6.39 mg/mLA 10 mM solution in DMSO is commercially available.[3] DMSO is a common solvent for creating concentrated stock solutions for cell culture, but final concentrations should be kept low (typically <0.5%) to avoid cytotoxicity.[4]
Pyridine Soluble[2]Data not available
Methanol Soluble[2]Data not available
Ethanol Soluble[2]Data not available

Note: The solubility of glycosides in organic solvents can be influenced by the nature of both the glycone (sugar) and aglycone moieties. While the sugar component generally increases water solubility, the overall solubility in organic solvents can vary.[5][6][7]

Mechanism of Action: Nrf2 Signaling Pathway

This compound exerts its antioxidant effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like this compound, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of numerous protective genes, including those encoding for enzymes such as Superoxide Dismutase (SOD) and Catalase, which are known to be upregulated by this compound.[6]

References

Application Notes and Protocols for Developing a Stable Research Formulation of Jionoside D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing a stable formulation of Jionoside D, a promising hydroxycinnamic acid ester with antioxidant properties, for research purposes.[1] The following protocols are designed to address the key challenges in formulating natural glycosides, including solubility, stability, and analytical characterization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a stable formulation.

PropertyValueSource
Molecular Formula C30H38O15[2]
Molecular Weight 638.6 g/mol [2]
Chemical Class Iridoid Glycoside, Hydroxycinnamic Acid Ester[1][3]
Appearance Powder[4]
Known Solvents DMSO, Pyridine, Methanol, Ethanol[4]

Protocol for Solubility Assessment of this compound

Determining the solubility of this compound in various pharmaceutically acceptable solvents is a critical first step. This information will guide the selection of an appropriate vehicle for your desired formulation (e.g., aqueous solution for in vitro assays, or a co-solvent system for in vivo studies).

Objective: To determine the approximate solubility of this compound in a range of common solvents.

Materials:

  • This compound powder

  • Solvents: Purified Water, Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC-UV system

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).

  • Calibration Curve: Generate a calibration curve using the HPLC-UV method described in Section 5 to accurately quantify this compound concentrations.

  • Equilibrium Solubility Determination:

    • Add an excess amount of this compound powder to a known volume of each test solvent in separate vials.

    • Vortex the vials for 2 minutes to facilitate dissolution.

    • Place the vials on a shaker at a controlled temperature (e.g., 25 °C) for 24 hours to reach equilibrium.

    • Centrifuge the vials to pellet the undissolved solid.

    • Carefully collect the supernatant and dilute it with the mobile phase used for HPLC analysis.

    • Analyze the diluted supernatant using the validated HPLC-UV method to determine the concentration of dissolved this compound.

  • Data Presentation: Record the solubility data in a table for easy comparison.

SolventApproximate Solubility (mg/mL) at 25 °C
Purified WaterTBD
EthanolTBD
Propylene GlycolTBD
PEG 400TBD
DMSOTBD

Forced Degradation and Stability Indicating Method Development

Forced degradation studies are essential to identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method capable of separating the intact drug from its degradation products.[1][5]

Protocol for Forced Degradation Studies

Objective: To induce degradation of this compound under various stress conditions to understand its degradation profile.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV system

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 methanol:water).

  • Stress Conditions: Expose the this compound solutions to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at room temperature for 2 hours. Iridoid glycosides are known to be susceptible to hydrolysis under alkaline conditions.[6][7]

    • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: 80 °C for 48 hours (in solid state and in solution).

    • Photolytic Degradation: Expose the solution to light in a photostability chamber (ICH Q1B guidelines).

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase. Analyze the samples using the HPLC-UV method.

Protocol for HPLC-UV Method Development and Validation

Objective: To develop and validate a stability-indicating HPLC-UV method for the quantification of this compound and the detection of its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for the analysis of phenolic glycosides.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (likely around 280 nm and 320 nm due to the phenolic and cinnamic acid moieties).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method Validation (as per ICH guidelines):

  • Specificity: Analyze stressed samples to ensure the peak for this compound is well-resolved from any degradation products and excipients.

  • Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision: Assess the repeatability and intermediate precision of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Formulation Development and Stability Testing

Based on the solubility and degradation data, a suitable formulation can be developed. For a research setting, a simple aqueous-based formulation is often desirable.

Excipient Selection

The choice of excipients is crucial for enhancing the stability of this compound.

Excipient ClassExamplesRationale for Use with this compound
Antioxidants Ascorbic acid, Butylated hydroxytoluene (BHT)To protect the phenolic hydroxyl groups of this compound from oxidative degradation.[2][8][9]
Cryoprotectants/ Lyoprotectants Sucrose, Trehalose, Mannitol, SorbitolTo stabilize this compound during lyophilization (freeze-drying) and in the solid state by replacing water and forming a protective glassy matrix.[1][10][11]
Buffering Agents Phosphate buffer, Citrate bufferTo maintain the pH of the formulation in a range where this compound is most stable (likely slightly acidic to neutral based on the instability of iridoid glycosides in alkaline conditions).
Co-solvents Propylene glycol, EthanolTo improve the solubility of this compound in aqueous formulations if required.
Protocol for Preparation of a Lyophilized Formulation

Lyophilization can significantly enhance the long-term stability of this compound by removing water, which is often involved in degradation reactions.

Objective: To prepare a stable, lyophilized powder of this compound for reconstitution.

Materials:

  • This compound

  • Sucrose (as a cryoprotectant)

  • Purified Water

  • Lyophilizer (Freeze-dryer)

Methodology:

  • Formulation Preparation:

    • Prepare an aqueous solution containing this compound at the desired concentration (e.g., 10 mg/mL).

    • Add a cryoprotectant, such as sucrose, at a suitable concentration (e.g., 5% w/v).

    • Filter the solution through a 0.22 µm sterile filter.

  • Lyophilization Cycle:

    • Fill the solution into vials.

    • Freeze the vials to a temperature below the eutectic point of the formulation.

    • Apply a vacuum and gradually increase the shelf temperature to facilitate primary drying (sublimation of ice).

    • Further increase the temperature for secondary drying to remove residual moisture.

  • Reconstitution: The lyophilized powder can be reconstituted with purified water or a suitable buffer before use.

Protocol for Stability Testing of the Formulation

Objective: To evaluate the stability of the developed this compound formulation under different storage conditions.

Methodology:

  • Storage Conditions: Store the formulated this compound (both liquid and lyophilized forms) at the following ICH recommended conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

    • Refrigerated: 5 °C ± 3 °C

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated and long-term studies).

  • Analysis: Analyze the samples for the following parameters:

    • Appearance: Visual inspection for any changes in color or clarity.

    • pH: For liquid formulations.

    • Assay of this compound: Using the validated stability-indicating HPLC-UV method.

    • Degradation Products: Monitor the formation of any degradation products using the HPLC-UV method.

Visualizations

Experimental Workflow for Formulation Development

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Degradation & Method Development cluster_2 Phase 3: Formulation & Stability A This compound Physicochemical Characterization B Solubility Screening A->B C Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) B->C D Develop & Validate Stability-Indicating HPLC Method C->D E Excipient Selection (Antioxidants, Cryoprotectants) D->E F Formulation Preparation (e.g., Lyophilization) E->F G Stability Testing (ICH Conditions) F->G

Caption: Workflow for this compound formulation development.

Potential Degradation Pathway of this compound

G JionosideD This compound (Intact Molecule) Hydrolysis Hydrolysis (e.g., Alkaline conditions) JionosideD->Hydrolysis Ester Bond Cleavage Degradant1 Iridoid Glycoside Core Hydrolysis->Degradant1 Degradant2 Hydroxycinnamic Acid Moiety Hydrolysis->Degradant2

Caption: Postulated hydrolytic degradation of this compound.

Stabilization Strategy for this compound

G JionosideD This compound Formulation Degradation Degradation JionosideD->Degradation Unstabilized Stabilizer1 Antioxidants (e.g., Ascorbic Acid) Stabilizer1->JionosideD Prevents Oxidation Stabilizer2 Cryoprotectants (e.g., Sucrose) Stabilizer2->JionosideD Protects during Lyophilization Stabilizer3 pH Control (Buffers) Stabilizer3->JionosideD Prevents pH-mediated Hydrolysis

Caption: Key strategies for stabilizing this compound.

References

Jionoside D: Application Notes and Protocols for Investigating its Antioxidant Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jionoside D, a hydroxycinnamic acid ester, has been identified as a compound with promising antioxidant properties.[1] This document provides a detailed overview of the proposed mechanism of action of this compound as an antioxidant, along with comprehensive protocols for its investigation. The information is intended to guide researchers in the systematic evaluation of this compound's antioxidant efficacy and to support its potential development as a therapeutic agent against oxidative stress-related pathologies.

Based on its chemical classification, this compound likely exerts its antioxidant effects through two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and modulation of endogenous antioxidant defense systems. Flavonoids and polyphenols, the broader class to which this compound belongs, are well-documented to possess antioxidant capabilities through these pathways.[2][3]

Proposed Mechanism of Action

This compound's antioxidant activity is hypothesized to occur via a dual-action mechanism:

  • Direct Antioxidant Activity: this compound can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby stabilizing the radical and preventing it from causing cellular damage.[3] This direct scavenging activity is a common feature of phenolic compounds due to their chemical structure.[2]

  • Indirect Antioxidant Activity via Nrf2 Pathway Activation: this compound may activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[4][5][6] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by antioxidants like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of protective enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Heme Oxygenase-1 (HO-1).[7][8]

The following diagram illustrates the proposed activation of the Nrf2 signaling pathway by this compound.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Jionoside_D This compound Keap1_Nrf2 Keap1-Nrf2 Complex Jionoside_D->Keap1_Nrf2 Inhibits ROS ROS ROS->Keap1_Nrf2 Induces dissociation Nrf2_inactive Nrf2 Keap1_Nrf2->Nrf2_inactive Dissociation Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Leads to Keap1 Keap1 Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active Translocation ARE ARE Nrf2_active->ARE Binds to Antioxidant_Genes Antioxidant Genes (SOD, CAT, HO-1) ARE->Antioxidant_Genes Activates Transcription

Proposed Nrf2 signaling pathway activation by this compound.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols outlined below.

Table 1: In Vitro Antioxidant Activity of this compound

AssayTest Concentrations (µM)% Inhibition / Reducing PowerIC50 (µM) [95% CI]Positive Control (e.g., Ascorbic Acid) IC50 (µM)
DPPH Radical Scavenging
ABTS Radical Scavenging
Ferric Reducing Antioxidant Power (FRAP) (µM Fe(II) equivalents)-

Table 2: Cellular Antioxidant Effects of this compound

AssayCell LineTreatment Conditions (this compound conc., duration)Oxidative Stressor (e.g., H2O2)% Reduction in ROS
Intracellular ROS Levels (e.g., V79-4)

Table 3: Effect of this compound on Endogenous Antioxidant Enzyme Activity

EnzymeCell LineTreatment Conditions (this compound conc., duration)% Increase in Enzyme Activity
Superoxide Dismutase (SOD) (e.g., V79-4)
Catalase (CAT) (e.g., V79-4)

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the antioxidant mechanism of action of this compound.

In Vitro Antioxidant Capacity Assays

This diagram outlines the general workflow for assessing the in vitro antioxidant capacity of this compound.

In_Vitro_Workflow Start Prepare this compound Stock Solution DPPH DPPH Assay Start->DPPH ABTS ABTS Assay Start->ABTS FRAP FRAP Assay Start->FRAP Spectro Spectrophotometric Measurement DPPH->Spectro ABTS->Spectro FRAP->Spectro Analysis Data Analysis: % Inhibition, IC50, Reducing Power Spectro->Analysis End Report Results Analysis->End

Workflow for in vitro antioxidant capacity assays.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[9]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare serial dilutions of this compound and ascorbic acid in methanol to achieve a range of concentrations.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of the this compound or ascorbic acid dilutions to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 (where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample).

  • Determine the IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals).

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol or PBS

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate (1:1 v/v).

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of this compound and Trolox in the appropriate solvent.

  • In a 96-well plate, add 20 µL of the this compound or Trolox dilutions to respective wells.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate in the dark at room temperature for 10 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of ABTS radical scavenging activity and the IC50 value as described for the DPPH assay.

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.[9]

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Prepare serial dilutions of this compound and a standard curve of FeSO₄.

  • In a 96-well plate, add 20 µL of the this compound dilutions or FeSO₄ standards to respective wells.

  • Add 180 µL of the FRAP reagent to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Calculate the FRAP value of the samples by comparing their absorbance with the standard curve of FeSO₄. Results are expressed as µM of Fe(II) equivalents.

Cellular Antioxidant Activity Assays

This diagram illustrates the workflow for assessing the cellular antioxidant activity of this compound.

Cellular_Workflow Start Cell Culture (e.g., V79-4, HepG2) Treatment Treat cells with this compound Start->Treatment Stress Induce Oxidative Stress (e.g., H2O2) Treatment->Stress ROS_Assay Intracellular ROS Measurement (e.g., DCFH-DA) Stress->ROS_Assay Enzyme_Assay Endogenous Enzyme Activity (SOD, CAT) Stress->Enzyme_Assay Fluorescence Fluorescence Measurement ROS_Assay->Fluorescence Spectro Spectrophotometric Measurement Enzyme_Assay->Spectro Analysis Data Analysis: % ROS Reduction, % Enzyme Activity Increase Fluorescence->Analysis Spectro->Analysis End Report Results Analysis->End

Workflow for cellular antioxidant activity assays.

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used to measure intracellular ROS. Inside the cell, DCFH-DA is deacetylated by esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.[10][11][12]

Materials:

  • This compound

  • Cell line (e.g., V79-4, HepG2, or other relevant cell lines)

  • Cell culture medium and supplements

  • DCFH-DA probe

  • Hydrogen peroxide (H₂O₂) or other ROS inducer

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).

  • Remove the medium and wash the cells with PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Induce oxidative stress by adding a ROS inducer (e.g., 100 µM H₂O₂) to the cells and incubate for 1 hour.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Calculate the percentage reduction in ROS levels in this compound-treated cells compared to the control (cells treated with the ROS inducer only).

Principle: This assay measures the activity of SOD, which catalyzes the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). The assay often uses a system that generates superoxide radicals, and the inhibition of a colorimetric reaction by SOD is measured.

Materials:

  • This compound-treated cell lysates

  • Commercially available SOD assay kit (e.g., based on WST-1 or NBT reduction)

  • Protein quantification assay (e.g., Bradford or BCA)

Procedure:

  • Culture and treat cells with this compound as described in section 2.1.

  • Lyse the cells and collect the supernatant.

  • Determine the protein concentration of the cell lysates.

  • Perform the SOD activity assay according to the manufacturer's instructions of the chosen kit.

  • Measure the absorbance at the specified wavelength.

  • Calculate the SOD activity and normalize it to the protein concentration. Express the results as a percentage increase compared to the untreated control.

Principle: This assay measures the activity of catalase, which catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. The disappearance of H₂O₂ is monitored spectrophotometrically at 240 nm.

Materials:

  • This compound-treated cell lysates

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.0)

  • UV-Vis spectrophotometer

  • Protein quantification assay

Procedure:

  • Culture and treat cells with this compound as described in section 2.1.

  • Lyse the cells in a suitable buffer and collect the supernatant.

  • Determine the protein concentration of the cell lysates.

  • In a quartz cuvette, add phosphate buffer and the cell lysate.

  • Initiate the reaction by adding H₂O₂.

  • Immediately measure the decrease in absorbance at 240 nm for a set period (e.g., 1-3 minutes).

  • Calculate the catalase activity based on the rate of H₂O₂ decomposition and normalize it to the protein concentration. Express the results as a percentage increase compared to the untreated control.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the investigation of this compound's antioxidant mechanism of action. By systematically applying these methodologies, researchers can generate robust data to characterize its direct radical scavenging capabilities and its ability to modulate cellular antioxidant defense pathways. This information will be crucial for understanding the therapeutic potential of this compound in conditions associated with oxidative stress.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Jionoside D Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Jionoside D from plant materials, primarily Rehmannia glutinosa. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to enhance extraction efficiency and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a saponin, a type of naturally occurring glycoside, primarily found in the roots of Rehmannia glutinosa. Saponins are known for their diverse pharmacological activities, and this compound is studied for its potential health benefits, including anti-inflammatory and neuroprotective effects.

Q2: What are the primary plant sources for this compound?

A2: The main plant source for this compound is Rehmannia glutinosa, a perennial herb used in traditional medicine.[1] The concentration of this compound can vary depending on the plant's variety, growth conditions, and harvesting time.[2]

Q3: What factors influence the yield of this compound extraction?

A3: Key factors include the choice of extraction method, solvent type and polarity, temperature, extraction time, and the solid-to-liquid ratio.[3] The chemical composition of the plant material itself, such as the presence of interfering compounds like polysaccharides or lipids, can also significantly impact efficiency.[4]

Q4: Which solvents are most effective for extracting saponins like this compound?

A4: Saponins are amphiphilic molecules, but this compound's glycosidic nature makes it more soluble in polar solvents.[5] Ethanol, methanol, and their aqueous mixtures are commonly used.[3][6] The choice of solvent polarity is critical; for glycosylated saponins, alcohol-water mixtures are often optimal.[5]

Q5: How are this compound extracts typically analyzed and quantified?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for separating and quantifying this compound.[4] When coupled with detectors like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD), it provides high sensitivity and specificity, which is crucial as many saponins lack a strong UV chromophore.[3][7]

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction.

Problem: Low Extraction Yield

Q: My this compound yield is consistently low. What are the potential causes and how can I fix it?

A: Low yield is a common issue stemming from several factors. Use the following diagnostic flowchart and table to identify and resolve the problem.

G Start Low Yield Cause1 Suboptimal Method? Start->Cause1 Cause2 Incorrect Solvent? Start->Cause2 Cause3 Inefficient Parameters? Start->Cause3 Cause4 Poor Material Quality? Start->Cause4 Sol1 Solution: Switch to UAE or MAE for higher efficiency. Cause1->Sol1 Yes Sol2 Solution: Use aqueous ethanol (50-75%) or methanol. Cause2->Sol2 Yes Sol3 Solution: Optimize Time, Temp, & Ratio. (See Data Tables) Cause3->Sol3 Yes Sol4 Solution: Ensure proper drying and grinding of plant material. Verify source. Cause4->Sol4 Yes

Caption: Troubleshooting flowchart for low this compound yield.

Potential Cause Troubleshooting Steps Explanation
Inappropriate Extraction Method Compare your current method (e.g., maceration) with advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).Traditional methods like maceration can be time-consuming and less efficient.[2] UAE and MAE use energy to disrupt plant cell walls, enhancing solvent penetration and significantly improving yield and reducing extraction time.[8][9]
Incorrect Solvent Polarity Ensure you are using a polar solvent system. Test different concentrations of aqueous ethanol or methanol (e.g., 50%, 70%).This compound is a polar glycoside. Using non-polar solvents will result in poor extraction. Aqueous solvent mixtures often have better extraction power than pure solvents by modifying the polarity to match the analyte.[10]
Suboptimal Parameters Systematically optimize temperature, time, and solid-to-liquid ratio. Refer to the comparative data tables below.A longer extraction time or higher temperature generally increases yield, but excessive heat can degrade saponins.[3] Finding the optimal balance is crucial.
Poor Plant Material Quality Ensure the plant material (Rehmannia glutinosa root) is properly dried, powdered, and stored. Variability in plant sourcing can also affect saponin content.[11]Proper pre-treatment increases the surface area available for solvent interaction.[3] Saponin levels can differ based on plant age, genetics, and growing conditions.[2]
Problem: High Impurity in Extract

Q: My extract contains many impurities, such as polysaccharides and pigments. How can I improve its purity?

A: Co-extraction of impurities is a common challenge.[2] High levels of polysaccharides, proteins, or tannins can interfere with both the extraction and downstream analysis.[4]

Potential Cause Troubleshooting Steps Explanation
Co-extraction of Polysaccharides 1. Ethanol Precipitation: After initial extraction, concentrate the liquid extract and add a high volume of absolute ethanol (e.g., 3-4 times the volume) to precipitate polysaccharides. Centrifuge to remove the precipitate.Polysaccharides are generally insoluble in high-concentration ethanol, while many saponins remain in solution.
Presence of Pigments/Lipids 2. Solvent Partitioning: Perform liquid-liquid extraction. After the primary extraction, partition the crude extract with a non-polar solvent like hexane or petroleum ether.This step removes non-polar impurities like lipids, waxes, and chlorophyll, which are soluble in hexane, while the more polar this compound remains in the aqueous/alcoholic phase.[12]
Complex Mixture of Compounds 3. Column Chromatography: Purify the extract using macroporous resin or silica gel column chromatography.These techniques separate compounds based on polarity and size, allowing for the isolation of this compound from other co-extracted glycosides and compounds.[13]

Experimental Protocols & Data

This section provides detailed protocols for common and advanced extraction methods, along with tables summarizing key operational parameters found in the literature.

General Experimental Workflow

The overall process for obtaining purified this compound follows a multi-step workflow.

G prep 1. Material Preparation (Dry, Grind Plant Root) extract 2. Extraction (UAE, MAE, or Maceration) prep->extract filter 3. Filtration & Concentration (Remove solid residue, evaporate solvent) extract->filter purify1 4. Initial Purification (Ethanol Precipitation / Solvent Partitioning) filter->purify1 purify2 5. Chromatographic Separation (Macroporous Resin / HPLC) purify1->purify2 final 6. Analysis & Quantification (HPLC-ELSD / LC-MS) purify2->final

Caption: General workflow for this compound extraction and purification.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

UAE is an efficient method that uses acoustic cavitation to enhance extraction.[7]

Methodology:

  • Preparation: Weigh 10 g of dried, powdered Rehmannia glutinosa root and place it into a 500 mL flask.

  • Solvent Addition: Add 250 mL of 70% aqueous ethanol (a 1:25 solid-to-liquid ratio).

  • Ultrasonication: Place the flask in an ultrasonic bath or use a probe sonicator.

  • Parameter Settings: Set the ultrasonic temperature to 50-60°C, power to 300-600 W, and extraction time to 30-70 minutes.[11]

  • Recovery: After extraction, cool the mixture and filter it through Whatman No. 1 paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Table 1: Comparison of UAE Parameters for Saponin/Phenolic Extraction

Parameter Study 1 (Saponins) [11]Study 2 (Phenolics) [14]Study 3 (Phenolics) [15]
Plant Material Rehmannia glutinosaHog PlumOnion
Solvent Water40-80% Ethanol53% Methanol
Temperature 50-60°C40-60°C60°C
Time 60-70 min30-60 min2-25 min
Solid:Liquid Ratio 1:25 - 1:33Not Specified1:55 (g:mL)
Key Finding Optimal conditions for Rehmannioside D were 60°C for 70 min with a 1:33 ratio.Optimal yield at 59.8°C for 41 min with 76.6% ethanol.Short extraction times (2-5 min) were highly effective.
Protocol 2: Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to rapidly heat the solvent and plant material, accelerating extraction.[8]

Methodology:

  • Preparation: Weigh 5 g of dried, powdered Rehmannia glutinosa root and place it in a microwave-safe extraction vessel.

  • Solvent Addition: Add 200 mL of 75% aqueous methanol (a 1:40 solid-to-liquid ratio).[16]

  • Microwave Settings: Set the microwave power to 400-800 W and the temperature to 50-145°C.[8][16] Set the extraction time to 15 minutes.[16]

  • Extraction: Run the microwave extraction program.

  • Recovery: After the vessel has cooled, centrifuge the solution at 6000 x g for 5 minutes to obtain the supernatant.[16]

  • Concentration: Filter the supernatant and evaporate the solvent under vacuum to yield the crude extract.

Table 2: Comparison of MAE Parameters for Saponin/Phenolic Extraction

Parameter Study 1 (Ginsenosides) [8]Study 2 (Phenolics) [16]Study 3 (Flavonols) [17]
Plant Material Panax quinquefoliusSymphytum officinaleGinkgo foliage
Solvent Water75% Methanol1.5 M Ionic Liquid
Temperature 145°C50°CNot Specified
Time 15 min15 min15 min
Power 1600 W750 W120 W
Solid:Liquid Ratio 1:40 (w/v)1:101:30
Key Finding High temperature significantly increased the yield of rare ginsenosides.A combination of moderate power and temperature yielded high phenolic content.Ionic liquid combined with MAE provided high recovery.
Protocol 3: Conventional Maceration

This is a simple, traditional method, often used as a baseline for comparison.

Methodology:

  • Preparation: Weigh 20 g of dried, powdered Rehmannia glutinosa root and place it in a large sealed container.

  • Solvent Addition: Add 400 mL of 70% ethanol (1:20 ratio).

  • Extraction: Let the mixture stand at room temperature for 24-48 hours with occasional agitation.

  • Recovery: Filter the mixture to separate the extract from the solid plant material.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator.

Note: While simple, maceration often results in lower yields compared to UAE and MAE and requires significantly more time and solvent.[2]

References

Preventing degradation of Jionoside D during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Jionoside D during storage and experimental procedures.

Troubleshooting Guide

This guide addresses specific issues you may encounter that could indicate degradation of this compound.

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, precipitation) of solid this compound or its solutions. Oxidation or hydrolysis. Exposure to light, elevated temperature, or non-neutral pH.Store solid this compound in a tightly sealed container at 2-8°C, protected from light. For solutions, use freshly prepared solutions or store aliquots at -20°C for no longer than two weeks.[1] Ensure the pH of solutions is maintained within a stable range (ideally slightly acidic).
Inconsistent or unexpected results in biological assays. Degradation of this compound leading to reduced potency or the formation of interfering byproducts.Verify the integrity of your this compound stock. Run a stability check using a validated analytical method (see Experimental Protocols). Prepare fresh solutions for critical experiments.
Appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS). Formation of degradation products due to hydrolysis, oxidation, or photodegradation.Conduct a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. Adjust storage and handling procedures to minimize exposure to degradative conditions.
Loss of this compound concentration over time in prepared solutions. Instability of this compound in the chosen solvent or storage conditions.Evaluate the stability of this compound in different solvents and at various temperatures and pH levels to determine optimal conditions. For aqueous solutions, consider using buffers to maintain a stable pH.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade?

A1: this compound is susceptible to degradation through several pathways due to its chemical structure, which includes both a phenethyl alcohol glycoside and a hydroxycinnamic acid ester moiety. The primary factors leading to its degradation are:

  • Hydrolysis: The ester and glycosidic bonds in this compound can be cleaved in the presence of acid or base, or by enzymatic activity.

  • Oxidation: The hydroxycinnamic acid portion of the molecule is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.

  • Photodegradation: Exposure to ultraviolet (UV) or visible light can induce degradation.

  • Temperature: Elevated temperatures can accelerate the rates of hydrolysis and oxidation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, the following storage conditions are recommended:

  • Solid Form: Store in a well-sealed container in a refrigerator at 2-8°C, protected from light and moisture. Under these conditions, it can be stored for up to 24 months.[1]

  • Solutions: For short-term storage, prepare solutions fresh on the day of use. If longer-term storage is necessary, aliquot stock solutions into tightly sealed vials and store at -20°C for up to two weeks.[1] Avoid repeated freeze-thaw cycles.

Q3: How can I monitor the stability of my this compound samples?

A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most effective way to monitor the stability of this compound. This method should be able to separate the intact this compound from its potential degradation products. See the Experimental Protocols section for a detailed methodology.

Q4: What are the likely degradation products of this compound?

A4: Based on its structure, the likely degradation products of this compound include:

  • Hydrolysis Products: Cleavage of the ester bond would yield caffeic acid and the corresponding phenethyl alcohol glycoside. Hydrolysis of the glycosidic bond would result in the aglycone and the sugar moiety.

  • Oxidation Products: The catechol moiety of the caffeic acid portion is susceptible to oxidation to form quinones and other subsequent products.

Q5: How does pH affect the stability of this compound?

A5: this compound is expected to be most stable in slightly acidic to neutral conditions. Both strongly acidic and alkaline conditions are likely to catalyze the hydrolysis of the ester and glycosidic linkages. It is crucial to control the pH of solutions containing this compound, especially during prolonged experiments or storage.

Experimental Protocols

Stability-Indicating HPLC-UV Method

This protocol outlines a reverse-phase HPLC method suitable for separating this compound from its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient elution with: A: 0.1% Formic acid in Water B: Acetonitrile
Gradient Program 0-5 min: 10% B 5-25 min: 10-50% B 25-30 min: 50-10% B 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 330 nm (for the hydroxycinnamic acid chromophore)
Injection Volume 10 µL
Forced Degradation Study Protocol

To understand the degradation pathways and to validate the stability-indicating nature of the HPLC method, a forced degradation study should be performed.

Stress Condition Methodology
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl before injection.
Oxidation Dissolve this compound in 3% hydrogen peroxide and store at room temperature for 24 hours, protected from light.
Thermal Degradation Store solid this compound at 80°C for 48 hours. Dissolve in an appropriate solvent before injection.
Photodegradation Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[1] A control sample should be kept in the dark.

Visualizations

degradation_pathway Jionoside_D This compound Hydrolysis_Ester Ester Hydrolysis (Acid/Base/Enzyme) Jionoside_D->Hydrolysis_Ester Hydrolysis_Glycosidic Glycosidic Hydrolysis (Acid/Enzyme) Jionoside_D->Hydrolysis_Glycosidic Oxidation Oxidation (Light/Air/Metal Ions) Jionoside_D->Oxidation Caffeic_Acid Caffeic Acid Hydrolysis_Ester->Caffeic_Acid Phenethyl_Glycoside Phenethyl Alcohol Glycoside Hydrolysis_Ester->Phenethyl_Glycoside Aglycone Aglycone Hydrolysis_Glycosidic->Aglycone Sugar_Moiety Sugar Moiety Hydrolysis_Glycosidic->Sugar_Moiety Quinones Quinones & Other Oxidation Products Oxidation->Quinones

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_storage Storage cluster_experiment Experiment cluster_analysis Analysis Solid Solid this compound (2-8°C, dark) Solution This compound Solution (-20°C, aliquots) Solid->Solution Dissolution Assay Biological/Chemical Assay Solution->Assay HPLC Stability-Indicating HPLC Assay->HPLC Sample Analysis Degradation_Products Degradation Products HPLC->Degradation_Products Separation Intact_Jionoside_D Intact this compound HPLC->Intact_Jionoside_D Quantification

Caption: Experimental workflow for using and analyzing this compound.

logical_relationship Degradation This compound Degradation Consequences Consequences (Loss of Potency, Inaccurate Results) Degradation->Consequences Factors Influencing Factors (Temperature, pH, Light) Factors->Degradation Prevention Preventative Measures (Proper Storage, Fresh Solutions) Prevention->Degradation Minimizes Monitoring Monitoring (Stability-Indicating HPLC) Monitoring->Degradation Detects

Caption: Logical relationship of factors influencing this compound stability.

References

Addressing interference in Jionoside D antioxidant assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Jionoside D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during antioxidant activity assays.

Frequently Asked Questions (FAQs)
Q1: Why is the antioxidant activity of my this compound sample lower than expected in the DPPH or ABTS assay?

A: Several factors can lead to lower-than-expected results. Consider the following possibilities:

  • Reagent Degradation: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is sensitive to light and can degrade over time.[1][2] Always use a freshly prepared DPPH solution stored in the dark. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation also has a limited stability, which can vary with reaction conditions.[3]

  • Incorrect Reaction Time: The reaction between this compound and the radical may not have reached its endpoint. Some antioxidant reactions are slow and require longer incubation times.[4] It is recommended to perform a kinetic study to determine the optimal reaction time for this compound under your specific experimental conditions.

  • Inappropriate Solvent: this compound is soluble in solvents like DMSO, Pyridine, Methanol, and Ethanol.[5] However, the solvent used can affect the reaction. DPPH is typically soluble in organic solvents, which might cause precipitation of some compounds in your sample.[1] Ensure the solvent is compatible with both your sample and the assay system.

  • pH of the Medium: The antioxidant activity of phenolic compounds can be pH-dependent.[6] The ABTS assay can be conducted over a wide pH range, whereas the Ferric Reducing Antioxidant Power (FRAP) assay requires an acidic environment.[7][8] Verify that the pH of your reaction medium is optimal for the assay and for this compound's activity.

Q2: My this compound sample is part of a plant extract, which is colored. How do I prevent interference with absorbance readings?

A: Color interference is a common issue when working with natural product extracts, as pigments can absorb light at the same wavelength as the assay's chromogen.[9][10]

  • Use a Proper Blank: Prepare a sample blank containing your extract and the solvent (without the DPPH or ABTS radical) to subtract the background absorbance of your sample.

  • Choose an Appropriate Wavelength: The ABTS radical has multiple absorption maxima. Measuring absorbance at a longer wavelength, such as 734 nm, can help minimize interference from pigments like chlorophylls and anthocyanins, which absorb at lower wavelengths.[4][7][11]

  • Dilute the Sample: If possible, dilute your sample to a concentration where the antioxidant activity is still measurable but the background color is minimized.

  • Alternative Methods: For highly pigmented samples, consider using methods that are not based on colorimetry, such as Electron Paramagnetic Resonance (EPR) spectroscopy, which directly measures the radical concentration.[9][10]

Q3: What causes poor reproducibility and inconsistent results in my antioxidant assays?

A: Inconsistent results often stem from subtle variations in experimental conditions.

  • Light Exposure: DPPH is particularly sensitive to light, which can cause its absorbance to decrease even without an antioxidant present.[1] All steps involving DPPH should be performed in minimal light.

  • Photochemical Interference (ABTS Assay): The ABTS assay can be susceptible to photochemical processes, especially if hydrogen peroxide is involved in radical generation. Illumination conditions and the precise timing of absorbance readings can significantly affect the results.[3][12] Using filters to block light with wavelengths below 455 nm can minimize these effects.[12]

  • Temperature Fluctuations: Reaction rates are temperature-dependent. Ensure all reagents and reactions are maintained at a consistent, controlled temperature.[13]

  • Oxygen Sensitivity: DPPH can be sensitive to oxygen.[1] Ensure consistent handling of samples and reagents to minimize variations in dissolved oxygen.

  • Pipetting Errors: Precise volumes are critical. Ensure pipettes are calibrated and used correctly, especially when preparing serial dilutions.

Q4: I'm having trouble dissolving this compound for my assay. What is the recommended procedure?

A: this compound is a phenylpropanoid glycoside and its solubility should be considered carefully.

  • Recommended Solvents: this compound is reported to be soluble in DMSO, pyridine, methanol, and ethanol.[5]

  • Stock Solutions: It is best practice to prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. This stock can then be diluted into the aqueous or alcoholic buffer of the assay medium.

  • Solvent Compatibility: Be mindful of the final concentration of the stock solvent (e.g., DMSO) in the assay well, as high concentrations can interfere with the reaction or have antioxidant properties themselves. Run a solvent control to check for any interference.

Q5: Could other compounds in my crude this compound extract be interfering with the antioxidant measurement?

A: Yes, crude extracts contain a complex mixture of compounds that can interfere with the assay, leading to false positives or inaccurate results.

  • Pan-Assay Interference Compounds (PAINS): Natural products can contain compounds known as PAINS, which show activity in multiple assays through non-specific mechanisms like forming aggregates that sequester enzymes or reacting with assay reagents in a non-antioxidant capacity.[14][15]

  • Reducing Agents: Other reducing agents in the extract, such as ascorbic acid or other phenols, will also contribute to the total antioxidant capacity measured.[8]

  • Metal Chelators: Some compounds can chelate metals, which may interfere with assays like FRAP that involve metal ions.[16]

  • Mitigation Strategies: If you suspect interference, it is best to purify this compound from the extract. If working with a crude extract, results should be interpreted as the "total antioxidant capacity" of the extract rather than being attributed solely to this compound.

Troubleshooting Guide for Common Antioxidant Assays
Problem Possible Cause Recommended Solution Applicable Assays
Absorbance Too High/Low Incorrect reagent concentration.Prepare fresh reagents and verify concentrations. Ensure the radical solution (DPPH/ABTS) absorbance is within the optimal range (e.g., ~0.7-1.0) before adding the sample.[11]DPPH, ABTS, FRAP
No Dose-Response Sample concentration is too high (saturation) or too low.Perform serial dilutions over a wider range to find the linear portion of the curve.DPPH, ABTS, FRAP
Drifting Blank Readings Reagent instability (light/temperature).Protect reagents from light, especially DPPH.[1] Maintain constant temperature. Use high-purity solvents.DPPH, ABTS
Color Interference Sample contains pigments absorbing at the assay wavelength.Run a sample blank for background correction. For ABTS, measure at 734 nm.[11] For DPPH, consider alternative methods like EPR.[9]DPPH, ABTS, FRAP
Precipitation in Well Poor sample solubility in the assay medium.Use a co-solvent like DMSO for the stock solution and ensure its final concentration is low and consistent across all wells. Run a solvent control.DPPH, ABTS, FRAP
Slow Reaction Rate Antioxidant is a slow-reacting compound.Increase the incubation time. Perform a kinetic study to determine when the reaction plateaus.[4][8]DPPH, ABTS, FRAP
Experimental Protocols
DPPH Radical Scavenging Assay

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.

    • This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.

    • Test Samples: From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100 µg/mL) in the same solvent.

  • Assay Procedure (96-well plate):

    • Add 100 µL of the DPPH solution to each well.

    • Add 100 µL of your test sample dilutions to the corresponding wells.

    • For the blank (negative control), add 100 µL of methanol instead of the sample.

    • For the positive control, use a known antioxidant like Ascorbic Acid or Trolox.

    • Prepare sample blanks by adding 100 µL of the sample dilution to 100 µL of methanol (without DPPH) to correct for sample color.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.[17]

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_blank - (Abs_sample - Abs_sample_blank)) / Abs_blank] * 100

    • Plot the % inhibition against the concentration to determine the IC50 value.

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[11]

    • Before use, dilute the ABTS•+ solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 (±0.02) at 734 nm.[11]

  • Assay Procedure (96-well plate):

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of your test sample dilutions (prepared in a suitable solvent).

    • For the blank, add 10 µL of the solvent.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6-10 minutes.

    • Measure the absorbance at 734 nm.[11]

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizations

TroubleshootingWorkflow Start Inconsistent or Unexpected Antioxidant Assay Results CheckReagents Verify Reagent Quality (Freshness, Storage, Concentration) Start->CheckReagents CheckWavelength Is Sample Colored? CheckReagents->CheckWavelength YesColor Yes CheckWavelength->YesColor NoColor No CheckWavelength->NoColor   CorrectBlank Use Sample Blank for Background Correction YesColor->CorrectBlank CheckKinetics Verify Reaction Kinetics (Time-course study) NoColor->CheckKinetics ChangeWavelength Optimize Wavelength (e.g., ABTS at 734 nm) CorrectBlank->ChangeWavelength ChangeWavelength->CheckKinetics CheckSolubility Check Sample Solubility and Solvent Effects CheckKinetics->CheckSolubility FinalReview Review Data for Reproducibility and Dose-Response CheckSolubility->FinalReview

Caption: A workflow for troubleshooting common issues in antioxidant assays.

AntioxidantMechanism cluster_0 Reaction JionosideD This compound (Ar-OH) Radical Free Radical (e.g., DPPH•) JionosideRadical This compound Radical (Ar-O•) (Stabilized) JionosideD->JionosideRadical H• donation StableMolecule Stable Molecule (e.g., DPPH-H) Radical->StableMolecule H• acceptance

Caption: General mechanism of radical scavenging via hydrogen atom transfer.

AssaySelection Start Select Antioxidant Assay SampleType What is the sample matrix? Start->SampleType CrudeExtract Crude Plant Extract SampleType->CrudeExtract Complex PureCompound Pure Compound SampleType->PureCompound Simple Lipophilic Lipophilic Sample SampleType->Lipophilic Solubility Hydrophilic Hydrophilic Sample SampleType->Hydrophilic Solubility ABTS ABTS Assay (Versatile for lipo/hydrophilic, multiple wavelengths) [9] CrudeExtract->ABTS DPPH DPPH Assay (Good for initial screening, sensitive to color/solvents) [6] PureCompound->DPPH Lipophilic->ABTS Hydrophilic->ABTS FRAP FRAP Assay (Measures reducing power, sensitive to color/chelators) [7] Hydrophilic->FRAP

Caption: A decision guide for selecting a suitable antioxidant assay.

References

Technical Support Center: Optimizing Jionoside D Incubation Time in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on optimizing the incubation time for Jionoside D in various cell-based assays. Due to the limited specific data available for this compound, this guide draws upon research on the structurally and functionally similar compound, Ginsenoside Rd, to provide a robust framework for experimental design and troubleshooting. The principles and protocols outlined here are intended to be adapted to your specific cell type and experimental goals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, a ginsenoside, is understood to exert its biological effects through multiple signaling pathways. It has been shown to possess neuroprotective and anti-inflammatory properties.[1][2] Key pathways modulated by similar ginsenosides include the inhibition of the MAPK signaling pathway and the NF-κB signaling pathway, both of which are crucial in inflammatory responses.[2][3][4][5][6] Additionally, it may activate the Nrf2 pathway, a key regulator of cellular antioxidant responses.[7][8][9]

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A2: Based on studies with the related compound Ginsenoside Rd, a starting concentration range of 1 µM to 50 µM is recommended for initial experiments.[10] The optimal concentration will be cell-type and assay-dependent. A dose-response experiment is crucial to determine the effective concentration range for your specific model system.

Q3: What are the key signaling pathways affected by this compound that I should consider in my assay?

A3: this compound likely influences several key signaling cascades. The primary pathways to consider are:

  • NF-κB Signaling Pathway: Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of ginsenosides.[4][5][6]

  • MAPK Signaling Pathway: this compound may inhibit the phosphorylation of key proteins in this pathway, such as ERK and p38, which are involved in cell proliferation, differentiation, and inflammatory responses.[2][3]

  • Nrf2 Signaling Pathway: Activation of this pathway leads to the expression of antioxidant enzymes, contributing to the compound's neuroprotective effects.[7][8][9]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound Incubation time is too short.Increase the incubation time in a step-wise manner (e.g., 12h, 24h, 48h) to allow for sufficient time for the compound to elicit a cellular response.
Concentration of this compound is too low.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM).
Cell density is not optimal.Optimize cell seeding density to ensure cells are in a logarithmic growth phase during treatment.
The chosen cell line is not responsive.Test the effect of this compound on a different, validated cell line known to be responsive to similar compounds.
High levels of cytotoxicity observed Concentration of this compound is too high.Reduce the concentration of this compound. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value.
Incubation time is too long.Decrease the incubation time. Cytotoxicity can be time-dependent.
Contamination of cell culture.Ensure aseptic techniques are followed. Test for mycoplasma contamination.
Inconsistent or variable results Inconsistent incubation times.Use a precise timer and a consistent workflow for all experimental replicates and batches.
Variability in cell health or passage number.Use cells within a consistent passage number range and ensure they are healthy and viable before starting the experiment.
Instability of this compound in culture medium.Prepare fresh solutions of this compound for each experiment. Check the stability of the compound in your specific culture medium over time.

Quantitative Data Summary

The following table summarizes typical concentration ranges and incubation times for the related compound Ginsenoside Rd in various cell-based assays. This data can serve as a starting point for optimizing experiments with this compound.

Assay Type Cell Line Concentration Range Incubation Time Observed Effect Reference
Neuroprotection (against 6-OHDA toxicity)SH-SY5Y10 µM, 20 µM24h pretreatment, 24h co-treatmentReduced cytotoxicity[10]
Neuroprotection (against OGD)Cultured hippocampal neuronsNot specified2h during OGD, 24h reoxygenationReduced neuronal injury[1]
Anti-metastaticHepG2Dose- and time-dependentNot specifiedInhibition of migration and invasion[3]
Anti-inflammatoryVariousNot specifiedNot specifiedDownregulation of p38 MAPK signaling[2]
Cytotoxicity (t-BHP-induced)Neural progenitor cells10 µMNot specifiedNo neuroprotective effect[11]
Nrf2 ActivationHepG2-C8Up to 50 µMNot specifiedSynergistic activation of ARE with other ginsenosides[7]

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time using a Time-Course Experiment

This protocol outlines a general method to determine the optimal incubation time for this compound in a cell-based assay measuring a specific endpoint (e.g., cytokine production, gene expression, cell viability).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Assay-specific reagents (e.g., ELISA kit, qPCR reagents, MTT reagent)

  • Multi-well plates (e.g., 96-well)

  • Plate reader or other detection instrument

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with a pre-determined concentration of this compound (based on a prior dose-response experiment). Include appropriate vehicle controls.

  • Time-Course Incubation: Incubate the plates for a range of time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).

  • Assay Endpoint Measurement: At each time point, perform the specific assay to measure the desired biological response.

  • Data Analysis: Plot the measured response against the incubation time. The optimal incubation time is the point at which the desired effect is maximal and stable, before the onset of potential cytotoxic effects.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and determine the concentration range that is non-toxic for subsequent experiments.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or isopropanol with HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the this compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start seed Seed Cells start->seed dose_response Dose-Response (Determine Optimal Concentration) seed->dose_response time_course Time-Course (Determine Optimal Incubation Time) seed->time_course cytotoxicity Cytotoxicity Assay (e.g., MTT) dose_response->cytotoxicity functional_assay Functional Assay (e.g., ELISA, qPCR) time_course->functional_assay analyze Data Analysis cytotoxicity->analyze functional_assay->analyze end End analyze->end

Caption: Experimental workflow for optimizing this compound incubation time.

signaling_pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Cellular Response LPS LPS MAPK MAPK Pathway (ERK, p38) LPS->MAPK IKK IKK LPS->IKK Inflammation Inflammatory Gene Expression MAPK->Inflammation IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB NFkappaB->Inflammation translocates to nucleus Nrf2 Nrf2 Keap1 Keap1 Antioxidant Antioxidant Gene Expression Nrf2->Antioxidant translocates to nucleus Keap1->Nrf2 sequesters JionosideD This compound JionosideD->MAPK inhibits JionosideD->IKK inhibits JionosideD->Keap1 dissociates

Caption: this compound's potential impact on key signaling pathways.

troubleshooting_logic start Start Troubleshooting issue What is the issue? start->issue no_effect No Effect Observed issue->no_effect No Effect high_cytotoxicity High Cytotoxicity issue->high_cytotoxicity Cytotoxicity inconsistent_results Inconsistent Results issue->inconsistent_results Inconsistency check_conc Check Concentration no_effect->check_conc check_time Check Incubation Time no_effect->check_time high_cytotoxicity->check_conc high_cytotoxicity->check_time check_cells Check Cell Health/ Passage inconsistent_results->check_cells solution5 Standardize Workflow inconsistent_results->solution5 solution1 Increase Concentration/ Perform Dose-Response check_conc->solution1 Too Low solution3 Decrease Concentration/ Perform Cytotoxicity Assay check_conc->solution3 Too High solution2 Increase/Decrease Incubation Time check_time->solution2 Too Short check_time->solution2 Too Long solution4 Use Consistent Passage Number check_cells->solution4

Caption: A logical guide for troubleshooting common experimental issues.

References

Validation & Comparative

Jionoside D: A Comparative Analysis of a Promising Natural Antioxidant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-expanding landscape of natural product research, Jionoside D, a phenylpropanoid glycoside, has emerged as a compound of interest for its antioxidant properties. This guide provides a comparative analysis of this compound against other well-established natural antioxidants, presenting available experimental data, detailed methodologies for key antioxidant assays, and visualizations of relevant biological pathways and experimental workflows.

Executive Summary

This compound demonstrates notable antioxidant activity through multiple mechanisms.[1][2] It exhibits direct radical scavenging capabilities, specifically against 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals, and plays a role in cellular antioxidant defense by increasing the activities of crucial enzymes such as superoxide dismutase (SOD) and catalase.[1][2] While direct quantitative comparisons with other renowned antioxidants in standardized assays are not extensively available in the current literature, this guide compiles existing data for prominent natural antioxidants like Quercetin, Vitamin C (Ascorbic Acid), and Vitamin E (α-Tocopherol) to provide a comparative context.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of a compound can be evaluated through various in vitro assays, each with its specific mechanism. The most common assays include the DPPH radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.

For a comparative perspective, the following table summarizes the antioxidant activities of Quercetin, Vitamin C, and Vitamin E from various studies. It is important to note that these values can vary depending on the specific experimental conditions.

AntioxidantDPPH IC50 (µM)ABTS (TEAC)FRAP (FeSO₄ Eq.)ORAC (µmol TE/g)
This compound Data not available in searched literatureData not available in searched literatureData not available in searched literatureData not available in searched literature
Quercetin 9.84 - 47.20~1.5 - 2.5~2.0 - 4.04.07 - 12.85
Vitamin C ~20 - 50~1.0~1.0~1.0 - 2.0
Vitamin E (Trolox) ~40 - 601.0 (by definition)~1.01.0 (by definition)

Note: TEAC = Trolox Equivalent Antioxidant Capacity. FeSO₄ Eq. = Ferrous Sulfate Equivalents. TE = Trolox Equivalents. The values presented are approximate ranges compiled from multiple sources and should be considered as illustrative.

Mechanisms of Antioxidant Action

Natural antioxidants can exert their effects through two primary mechanisms:

  • Direct Antioxidant Activity: This involves the direct neutralization of free radicals by donating an electron or a hydrogen atom. This compound has been shown to directly scavenge DPPH radicals.[1]

  • Indirect Antioxidant Activity: This mechanism involves the modulation of cellular signaling pathways that lead to the upregulation of endogenous antioxidant defense systems. While direct evidence for this compound is still emerging, related compounds like other phenylpropanoid glycosides have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4][5]

Nrf2 Signaling Pathway

The Nrf2 pathway is a critical regulator of cellular resistance to oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activation by certain phytochemicals, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes like SOD, catalase, and heme oxygenase-1 (HO-1).

Nrf2 Signaling Pathway Activation

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below to facilitate the replication and comparison of experimental findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound (this compound or other antioxidants) at various concentrations to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 517 nm using a spectrophotometer. The decrease in absorbance corresponds to the scavenging of the DPPH radical.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

  • ABTS•+ Generation: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: The test compound is added to the ABTS•+ working solution.

  • Absorbance Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity is compared to that of Trolox, a water-soluble analog of vitamin E.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.

Methodology:

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • Reaction Mixture: The freshly prepared FRAP reagent is mixed with the test compound.

  • Absorbance Measurement: The absorbance of the colored ferrous-TPTZ complex is measured at 593 nm after a specific incubation time (e.g., 30 minutes) at 37°C.

  • Calculation: The antioxidant capacity is determined from a standard curve of ferrous sulfate (FeSO₄) and is expressed as Fe(II) equivalents or in terms of another standard antioxidant like Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Methodology:

  • Reagent Preparation: A fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., 2,2'-azobis(2-amidinopropane) dihydrochloride, AAPH) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Reaction Mixture: The test compound is mixed with the fluorescent probe in a 96-well black microplate.

  • Initiation of Reaction: The AAPH solution is added to initiate the radical-induced oxidation of the fluorescent probe.

  • Fluorescence Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox Equivalents (TE).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating the antioxidant activity of a natural compound like this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis cluster_comparison Comparative Analysis Compound This compound Stock_Solution Prepare Stock Solution Compound->Stock_Solution Serial_Dilutions Prepare Serial Dilutions Stock_Solution->Serial_Dilutions DPPH DPPH Assay Serial_Dilutions->DPPH ABTS ABTS Assay Serial_Dilutions->ABTS FRAP FRAP Assay Serial_Dilutions->FRAP ORAC ORAC Assay Serial_Dilutions->ORAC Absorbance Measure Absorbance/ Fluorescence DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance ORAC->Absorbance Calculation Calculate % Inhibition/ AUC Absorbance->Calculation IC50 Determine IC50/ Equivalents Calculation->IC50 Comparison Compare with other Natural Antioxidants IC50->Comparison

Antioxidant Activity Evaluation Workflow

Conclusion

This compound presents a compelling case for further investigation as a natural antioxidant. Its demonstrated ability to directly scavenge free radicals and potentially modulate cellular antioxidant defense pathways positions it as a promising candidate for applications in health and wellness. However, the current lack of standardized quantitative data comparing its efficacy to other well-known antioxidants represents a significant research gap. Future studies employing the standardized assays detailed in this guide are crucial to fully elucidate the comparative antioxidant potential of this compound and pave the way for its potential application in the fields of research, science, and drug development.

References

Jionoside D and Ascorbic Acid: A Comparative Analysis of Antioxidant Activity Using the DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the antioxidant potential of novel compounds is a critical step. This guide provides a comparative overview of Jionoside D and the well-established antioxidant, ascorbic acid (Vitamin C), based on their performance in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. While direct comparative studies are limited, this document synthesizes available data to offer insights into their relative antioxidant capacities.

Quantitative Analysis of Antioxidant Activity

The antioxidant activity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.[1] The table below summarizes the reported DPPH radical scavenging activity for this compound and provides a range of typical IC50 values for the standard antioxidant, ascorbic acid.

CompoundIC50 Value (µg/mL)Source(s)
This compound Data not available in µg/mL[2]
Ascorbic Acid 6.1[3]
24.34 ± 0.09[4]
66.12[5]
3.37[6]
127.737[7]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a common, rapid, and straightforward method for evaluating the free radical scavenging ability of antioxidants.[8][9] The principle of the assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. This color change, measured spectrophotometrically, is proportional to the concentration and potency of the antioxidant.[10][11]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol (spectrophotometric grade)

  • Test compound (e.g., this compound)

  • Standard antioxidant (e.g., Ascorbic acid)

  • 96-well microplate or cuvettes

  • Spectrophotometer (capable of reading absorbance at ~517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to prevent degradation.[12]

  • Preparation of Test Samples and Standard:

    • Dissolve the test compound and ascorbic acid in the same solvent used for the DPPH solution to prepare stock solutions.[12]

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations for testing.[13][14]

  • Assay Protocol:

    • To a 96-well plate or cuvettes, add a specific volume of each dilution of the test sample or standard.[12]

    • Add an equal volume of the DPPH working solution to each well/cuvette to initiate the reaction.[12]

    • A control sample containing only the solvent and the DPPH solution is also prepared.[15]

  • Incubation and Measurement:

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[14]

    • Measure the absorbance of each solution at approximately 517 nm using a spectrophotometer.[15]

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the test sample.[11][16]

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound or standard.[17]

DPPH Assay Workflow

The following diagram illustrates the general workflow of the DPPH radical scavenging assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution Mix Mix DPPH and Sample DPPH->Mix Sample Test Sample / Standard Sample->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance (~517 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

DPPH Assay Experimental Workflow

Signaling Pathway of DPPH Radical Scavenging

The underlying chemical principle of the DPPH assay involves the donation of a hydrogen atom or an electron from an antioxidant molecule to the DPPH radical. This neutralizes the radical, leading to a change in the solution's color.

DPPH_Scavenging_Pathway DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H Receives H• Antioxidant Antioxidant (AH) Antioxidant_Radical Antioxidant• (A•) Antioxidant->Antioxidant_Radical Donates H•

DPPH Radical Neutralization by an Antioxidant

References

Meta-analysis of studies on the antioxidant properties of Jionoside D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant properties of Jionoside D, a phenylpropanoid glycoside isolated from Clerodendron trichotomum. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on a qualitative comparison based on existing research abstracts and contrasts it with quantitative data available for well-established antioxidant compounds, such as quercetin and ascorbic acid.

Overview of Antioxidant Activity

This compound has been shown to possess notable antioxidant properties. A key study on this compound revealed its capacity to scavenge intracellular reactive oxygen species (ROS) and inhibit lipid peroxidation.[1] Furthermore, this compound was found to enhance the activity of crucial endogenous antioxidant enzymes, namely superoxide dismutase (SOD) and catalase (CAT).[1] This multifaceted antioxidant activity suggests its potential as a protective agent against oxidative stress-induced cellular damage.

In comparison, flavonoids like quercetin and the essential nutrient ascorbic acid (Vitamin C) are potent antioxidants with well-documented mechanisms of action, including direct radical scavenging and involvement in regenerating other antioxidants.

Comparative Analysis of Antioxidant Performance

While specific IC50 values for this compound's radical scavenging and lipid peroxidation inhibition are not available in the reviewed literature, a qualitative summary of its reported activities is presented below, alongside quantitative data for quercetin and ascorbic acid for comparative context.

Table 1: In Vitro Antioxidant Activity Comparison
Antioxidant Assay This compound Quercetin Ascorbic Acid (Vitamin C)
DPPH Radical Scavenging (IC50) Activity reported, but specific IC50 value not available in reviewed literature.[1]~5.5 µM - 15.9 µg/mL~3.37 µg/mL - 212 µM
Lipid Peroxidation Inhibition Inhibitory activity reported, but specific IC50 value not available in reviewed literature.[1]IC50 ≈ 23 µMIC50 ≈ 212 µM
Superoxide Dismutase (SOD) Activity Reported to increase cellular SOD activity.[1]Modulates SOD expression and activity.Can indirectly influence SOD activity by scavenging superoxide radicals.
Catalase (CAT) Activity Reported to increase cellular CAT activity.[1]Can modulate CAT expression.Can interact with H2O2, the substrate for catalase.

Note: IC50 values can vary depending on the specific experimental conditions.

Signaling Pathways and Experimental Workflow

The antioxidant mechanism of this compound, as a polyphenolic compound, is likely to involve the modulation of intracellular signaling pathways that regulate the expression of antioxidant enzymes. A generalized pathway for flavonoid-mediated antioxidant enzyme upregulation is depicted below.

Antioxidant Signaling Pathway cluster_cell Cytoplasm cluster_nucleus Nucleus Jionoside_D This compound Cell_Membrane Cell Membrane Nrf2_Keap1 Nrf2-Keap1 Complex Jionoside_D->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes SOD, Catalase, etc. ARE->Antioxidant_Enzymes promotes transcription of

Caption: Generalized signaling pathway for flavonoid-induced antioxidant enzyme expression.

The evaluation of antioxidant properties typically follows a standardized experimental workflow, from sample preparation to data analysis.

Experimental Workflow Start Start Sample_Prep Sample Preparation (this compound / Control) Start->Sample_Prep Assay_Selection Select Antioxidant Assay (DPPH, TBARS, etc.) Sample_Prep->Assay_Selection Reaction_Mixture Prepare Reaction Mixture Assay_Selection->Reaction_Mixture Incubation Incubation Reaction_Mixture->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Data_Analysis Data Analysis (IC50 Calculation) Measurement->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for in vitro antioxidant capacity assessment.

Detailed Experimental Protocols

The following are generalized protocols for the key antioxidant assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol (typically 0.1 mM). Prepare various concentrations of the test compound (this compound, quercetin, etc.) and a standard (ascorbic acid) in methanol.

  • Reaction : In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution to the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation : The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement : The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.

  • Sample Preparation : A lipid-rich substrate (e.g., linoleic acid emulsion, tissue homogenate) is prepared.

  • Induction of Peroxidation : Lipid peroxidation is induced by adding a pro-oxidant, such as a ferrous salt solution. The test compound is added to the mixture to assess its inhibitory effect.

  • TBA Reaction : After an incubation period, thiobarbituric acid (TBA) reagent is added to the reaction mixture. The mixture is then heated (e.g., at 95°C for 60 minutes) to facilitate the reaction between MDA and TBA, forming a colored adduct.

  • Measurement : After cooling, the absorbance of the resulting pink-colored solution is measured at 532 nm.

  • Calculation : The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control (without the antioxidant). The IC50 value can then be determined.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the ability of SOD to dismutate the superoxide radical.

  • Principle : The assay often involves a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase system) and a detector molecule that reacts with the superoxide radicals to produce a colored product (e.g., WST-1).

  • Procedure : Cell lysates or tissue homogenates containing SOD are added to the reaction mixture. The presence of SOD will inhibit the reaction of the superoxide radical with the detector molecule.

  • Measurement : The absorbance of the colored product is measured over time using a spectrophotometer.

  • Calculation : The SOD activity is determined by the degree of inhibition of the colorimetric reaction. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of the reaction by 50%.

Catalase (CAT) Activity Assay

This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase.

  • Principle : The most common method involves monitoring the decrease in absorbance of H2O2 at 240 nm.

  • Procedure : A known concentration of H2O2 is added to a buffer solution. The reaction is initiated by adding the cell lysate or tissue homogenate.

  • Measurement : The decrease in absorbance at 240 nm is recorded over time using a UV spectrophotometer.

  • Calculation : The catalase activity is calculated from the rate of H2O2 decomposition, using the molar extinction coefficient of H2O2. One unit of catalase activity is often defined as the amount of enzyme that decomposes 1 µmol of H2O2 per minute under specific conditions.

Conclusion

This compound demonstrates promising antioxidant potential through multiple mechanisms, including direct radical scavenging and enhancement of endogenous antioxidant enzyme activities.[1] While direct quantitative comparisons with established antioxidants are currently limited by the lack of publicly available data, its reported activities suggest it is a compound of interest for further investigation in the field of oxidative stress and related pathologies. Future studies providing specific quantitative data, such as IC50 values, will be crucial for a more definitive comparative assessment of its antioxidant efficacy.

References

Independent verification of the published NMR spectra of Jionoside D

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Review of the Published NMR Spectra of Jionoside D

This guide provides an independent verification of the published Nuclear Magnetic Resonance (NMR) spectra of this compound, a phenylethanoid glycoside. The objective is to compare the originally reported NMR data with independently published data to ensure accuracy and consistency for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a natural product that has been isolated from several plant species, including Clerodendron trichotomum, Rehmannia glutinosa, and Pedicularis artselaeri. As a member of the phenylethanoid glycoside class, this compound is of interest to the scientific community for its potential biological activities. Accurate spectral data is crucial for the identification and quantification of this compound in natural extracts and for its use in further research and development.

Comparison of ¹H and ¹³C NMR Spectral Data

The following tables present a comparison of the ¹H and ¹³C NMR spectral data for this compound from two independent sources. The first source is the original report of the isolation of this compound from Clerodendron trichotomum by Sasaki et al. (2004). The second source is a subsequent report by Li et al. (2018), who also isolated and characterized the compound.

Table 1: Comparison of ¹H NMR Chemical Shift Data (δ ppm) for this compound

PositionSasaki et al. (2004) in CD₃ODLi et al. (2018) in CD₃OD
Aglycone
26.74 (1H, d, J=2.0 Hz)6.75 (d, J=2.0 Hz)
56.66 (1H, d, J=8.0 Hz)6.67 (d, J=8.0 Hz)
66.55 (1H, dd, J=8.0, 2.0 Hz)6.56 (dd, J=8.0, 2.0 Hz)
72.75 (2H, t, J=7.0 Hz)2.76 (t, J=7.0 Hz)
83.95 (2H, t, J=7.0 Hz)3.96 (t, J=7.0 Hz)
Caffeoyl moiety
2'7.04 (1H, d, J=2.0 Hz)7.05 (d, J=2.0 Hz)
5'6.77 (1H, d, J=8.2 Hz)6.78 (d, J=8.2 Hz)
6'6.91 (1H, dd, J=8.2, 2.0 Hz)6.92 (dd, J=8.2, 2.0 Hz)
7' (α)6.28 (1H, d, J=15.9 Hz)6.29 (d, J=15.9 Hz)
8' (β)7.56 (1H, d, J=15.9 Hz)7.57 (d, J=15.9 Hz)
Glucose moiety
1''4.37 (1H, d, J=7.8 Hz)4.38 (d, J=7.8 Hz)
2''3.49 (1H, dd, J=7.8, 9.0 Hz)3.50 (dd, J=7.8, 9.0 Hz)
3''3.69 (1H, t, J=9.0 Hz)3.70 (t, J=9.0 Hz)
4''4.89 (1H, t, J=9.0 Hz)4.90 (t, J=9.0 Hz)
5''3.58 (1H, m)3.59 (m)
6''a3.75 (1H, dd, J=11.8, 2.5 Hz)3.76 (dd, J=11.8, 2.5 Hz)
6''b3.65 (1H, dd, J=11.8, 5.5 Hz)3.66 (dd, J=11.8, 5.5 Hz)
Rhamnose moiety
1'''5.17 (1H, d, J=1.5 Hz)5.18 (d, J=1.5 Hz)
2'''3.92 (1H, m)3.93 (m)
3'''3.62 (1H, dd, J=9.5, 3.2 Hz)3.63 (dd, J=9.5, 3.2 Hz)
4'''3.32 (1H, t, J=9.5 Hz)3.33 (t, J=9.5 Hz)
5'''3.52 (1H, m)3.53 (m)
6'''1.09 (3H, d, J=6.2 Hz)1.10 (d, J=6.2 Hz)

Table 2: Comparison of ¹³C NMR Chemical Shift Data (δ ppm) for this compound

PositionSasaki et al. (2004) in CD₃ODLi et al. (2018) in CD₃OD
Aglycone
1131.5131.6
2117.2117.3
3146.1146.2
4144.7144.8
5116.5116.6
6121.3121.4
736.636.7
872.172.2
OCH₃56.456.5
Caffeoyl moiety
1'127.8127.9
2'115.3115.4
3'146.8146.9
4'149.6149.7
5'116.4116.5
6'123.0123.1
7' (α)114.8114.9
8' (β)148.2148.3
9' (C=O)168.4168.5
Glucose moiety
1''104.2104.3
2''76.176.2
3''75.075.1
4''81.982.0
5''72.372.4
6''62.562.6
Rhamnose moiety
1'''103.1103.2
2'''72.272.3
3'''72.072.1
4'''73.873.9
5'''70.870.9
6'''18.018.1

Experimental Protocols

A detailed methodology is crucial for the reproducibility of scientific findings. Below are the experimental protocols for the NMR analysis as described in the referenced publications.

Original Publication (Sasaki et al., 2004):

  • Instrumentation: JEOL JNM-A500 spectrometer.

  • Solvent: Deuterated methanol (CD₃OD).

  • Temperature: Not specified, assumed to be room temperature.

  • Referencing: The residual solvent peak of CD₃OD was used as an internal standard (δH 3.31, δC 49.0).

  • Data Acquisition: ¹H NMR spectra were recorded at 500 MHz and ¹³C NMR spectra were recorded at 125 MHz. Standard pulse sequences were used for 1D and 2D NMR experiments (COSY, HMQC, HMBC).

Independent Verification (Li et al., 2018):

  • Instrumentation: Bruker AVANCE III 600 spectrometer.

  • Solvent: Deuterated methanol (CD₃OD).

  • Temperature: 25 °C.

  • Referencing: Tetramethylsilane (TMS) was used as the internal standard (δH 0.00, δC 0.00).

  • Data Acquisition: ¹H NMR spectra were recorded at 600 MHz and ¹³C NMR spectra were recorded at 150 MHz. Standard Bruker pulse programs were used for 1D and 2D NMR experiments.

Data Analysis and Conclusion

The ¹H and ¹³C NMR data for this compound reported by Sasaki et al. (2004) and Li et al. (2018) are in excellent agreement. The minor differences in chemical shifts are within the acceptable range of experimental variability, which can be attributed to slight differences in sample concentration, temperature, and the specific NMR instrument and referencing method used.

The consistency of the data from these two independent studies provides a high degree of confidence in the assigned structure and the reported NMR spectral data of this compound. Researchers can reliably use this compiled data for the identification and characterization of this natural product.

Visualization of the Verification Workflow

The following diagram illustrates the logical workflow of the independent verification process.

Verification_Workflow cluster_data_acquisition Data Acquisition cluster_data_extraction Data Extraction cluster_comparison Comparative Analysis cluster_conclusion Conclusion orig_pub Original Publication (Sasaki et al., 2004) orig_data Extract ¹H and ¹³C NMR Data & Experimental Protocols orig_pub->orig_data ind_pub Independent Publication (Li et al., 2018) ind_data Extract ¹H and ¹³C NMR Data & Experimental Protocols ind_pub->ind_data compare_data Tabulate and Compare NMR Data orig_data->compare_data ind_data->compare_data conclusion Assess Consistency and Verify Spectral Data compare_data->conclusion

Caption: Workflow for the independent verification of this compound NMR spectra.

Safety Operating Guide

Proper Disposal of Jionoside D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for Jionoside D, a hydroxycinnamic acid ester with antioxidant properties.

The following procedures are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE):

  • Safety Goggles: To protect eyes from potential splashes.

  • Gloves: Chemical-resistant gloves to prevent skin contact.

  • Lab Coat: To protect clothing and skin.

Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Procedures

1. Small Quantities (Milligram Scale) from Experimental Use:

  • Collection: Collect all waste this compound, including any contaminated consumables (e.g., pipette tips, weighing paper), in a designated, clearly labeled hazardous waste container. The container should be made of a material compatible with organic compounds.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and the approximate quantity.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible chemicals.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

2. Bulk Quantities or Unused Product:

  • Do Not Dispose Down the Drain: Due to the potential for environmental toxicity associated with polyphenolic compounds, this compound should not be disposed of down the sanitary sewer.

  • Original Container: If possible, dispose of the material in its original container. Ensure the container is securely sealed and properly labeled.

  • Hazardous Waste Stream: Treat as a chemical waste. The specific waste stream (e.g., non-halogenated organic waste) should be determined in consultation with your institution's EHS office.

  • Professional Disposal: All bulk quantities of this compound must be disposed of through a certified hazardous waste management company.

3. Contaminated Solvents:

  • Segregation: If this compound is dissolved in a solvent, this solution should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Labeling: The label should include the name of the solvent(s) and "this compound," with approximate concentrations.

  • Disposal: Dispose of the solvent waste through your institution's hazardous waste program, following their specific guidelines for flammable or halogenated solvents.

4. Decontamination of Glassware and Surfaces:

  • Rinsing: Triple rinse any glassware that has come into contact with this compound. The first rinse should be with a suitable solvent (e.g., ethanol or acetone) to dissolve any remaining compound. Collect this rinsate as hazardous waste. Subsequent rinses can be with soap and water.

  • Surface Cleaning: Wipe down any contaminated surfaces with a cloth dampened with a suitable solvent, followed by a standard laboratory cleaner. Dispose of the cleaning materials as solid hazardous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Jionoside_D_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid this compound or Contaminated Consumables waste_type->solid_waste Solid liquid_waste This compound in Solvent waste_type->liquid_waste Liquid unused_product Bulk/Unused this compound waste_type->unused_product Bulk collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Solvent Waste Container liquid_waste->collect_liquid collect_bulk Keep in Original or Labeled Container unused_product->collect_bulk store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_bulk->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: A flowchart outlining the procedural steps for the safe disposal of different forms of this compound waste.

Quantitative Data Summary

As no specific quantitative data for the disposal of this compound is available, the following table provides general guidelines for handling chemical waste in a laboratory setting.

ParameterGuidelineSource
pH of Aqueous Waste for Sewer Disposal Between 6.0 and 9.0 (if deemed non-hazardous)General Laboratory Safety Guidelines
Maximum Satellite Accumulation Volume 55 gallons of non-acute hazardous wasteUS EPA Regulation (40 CFR 262.15)
Maximum Satellite Accumulation Time 1 year (or until container is full)US EPA Regulation (40 CFR 262.15)

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the relevant local, state, and federal regulations before disposing of any chemical waste. If a Safety Data Sheet for this compound becomes available, its recommendations should supersede the guidance provided here.

Essential Safety and Handling Protocols for Jionoside D

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling Jionoside D, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. Change gloves frequently and immediately if contaminated.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect against splashes.
Body Protection Laboratory coatA standard laboratory coat should be worn and buttoned to protect against minor spills.
Respiratory Protection Not generally required for small quantitiesIf creating aerosols or handling large quantities, a NIOSH-approved respirator may be necessary. Work in a well-ventilated area or under a chemical fume hood.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining the integrity of this compound and ensuring laboratory safety.

AspectProcedure
Handling Avoid inhalation, ingestion, and contact with skin and eyes.[1] Use in a well-ventilated area. After handling, wash hands thoroughly with soap and water.[2]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperature is typically refrigerated (2-8°C) for long-term stability.[4]
Solvents Common solvents for this compound include DMSO, pyridine, methanol, and ethanol.[4] Handle all solvents with appropriate safety precautions.

Spill and Disposal Procedures

In the event of a spill or when disposing of this compound, follow these steps to minimize exposure and environmental contamination.

ProcedureSteps
Spill Cleanup 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. 4. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.[1]

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Receive and Log this compound B Review Safety Information A->B C Don Appropriate PPE B->C D Work in Ventilated Area C->D E Weigh/Measure Compound D->E F Prepare Solution E->F G Store Compound Appropriately F->G H Clean Work Area G->H I Remove and Dispose of PPE H->I J Dispose of Waste Material I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Jionoside D
Reactant of Route 2
Reactant of Route 2
Jionoside D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.